N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Description
Properties
IUPAC Name |
N-ethyl-4-hydroxy-N,2-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-12(3)11(14)10-6-5-9(13)7-8(10)2/h5-7,13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLONQLGDINRBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=C(C=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Executive Summary & Chemical Identity[1][2][3]
N-ethyl-4-hydroxy-N,2-dimethylbenzamide is a specialized benzamide derivative characterized by a tri-substituted benzene ring and an asymmetric disubstituted amide nitrogen. Structurally, it belongs to the class of N,N-dialkyl-hydroxybenzamides, a scaffold frequently explored in medicinal chemistry for its versatility as a pharmacophore in kinase inhibition, anti-inflammatory agents, and transient receptor potential (TRP) channel modulation.
This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, a validated synthesis route, and its predicted metabolic trajectory.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 4-hydroxy-N-ethyl-N,2-dimethylbenzamide |
| Common Name | N/A (Research Standard) |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| SMILES | CCN(C)C(=O)C1=C(C)C=C(O)C=C1 |
| InChI Key | Calculated based on structure |
| CAS Registry | Not widely listed; treat as novel/research grade |
Physicochemical Profile
Understanding the physicochemical behavior of N-ethyl-4-hydroxy-N,2-dimethylbenzamide is critical for formulation and assay development. The presence of the phenolic hydroxyl group (4-OH) and the amide functionality dictates its solubility and ionization state.
Key Properties Table[3]
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Solid (Crystalline Powder) | Likely white to off-white solid based on analogs. |
| Melting Point | 130–135 °C (Predicted) | Consistent with 4-hydroxybenzamide derivatives. |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderate lipophilicity; suitable for oral bioavailability. |
| pKa (Acidic) | ~9.8 – 10.2 | Attributed to the phenolic 4-OH group. |
| pKa (Basic) | Neutral | The amide nitrogen is non-basic. |
| Solubility (Water) | Low (< 1 mg/mL) | Requires pH adjustment (pH > 10) to solubilize as phenolate. |
| Solubility (Organic) | High | Soluble in DMSO, Methanol, Ethanol, DCM. |
Structural Analysis
The molecule features a "Push-Pull" electronic system :
-
Electron Donor: The 4-Hydroxy group (+M effect) increases electron density in the ring.
-
Steric Hindrance: The 2-Methyl group (ortho to the amide) forces the amide bond out of planarity with the benzene ring, potentially increasing metabolic stability against amidases.
-
Amide Core: The N-ethyl-N-methyl substitution creates asymmetry, distinguishable in NMR due to restricted rotation around the C-N amide bond (rotamers).
Synthesis & Manufacturing Protocol
Objective: Scalable synthesis of N-ethyl-4-hydroxy-N,2-dimethylbenzamide starting from commercially available precursors.
Retrosynthetic Analysis: The molecule is best assembled via an Amide Coupling strategy, disconnecting at the Carbonyl-Nitrogen bond.
-
Fragment A (Acid): 4-hydroxy-2-methylbenzoic acid (4-hydroxy-o-toluic acid).[1]
Synthesis Scheme (Graphviz)
Figure 1: Synthetic pathway for N-ethyl-4-hydroxy-N,2-dimethylbenzamide showing both protected (robust) and direct (rapid) coupling routes.
Detailed Protocol (Direct Coupling Method)
Reagents:
-
4-Hydroxy-2-methylbenzoic acid (1.0 eq)
-
N-Ethyl-N-methylamine (1.2 eq)
-
HATU (1.1 eq) or EDC.HCl (1.2 eq) / HOBt (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DCM.
Procedure:
-
Activation: Charge a round-bottom flask with 4-hydroxy-2-methylbenzoic acid (10 mmol) and anhydrous DMF (20 mL). Add DIPEA (30 mmol) and stir at 0°C.
-
Coupling Agent: Add HATU (11 mmol) in one portion. Stir for 15 minutes at 0°C to form the activated ester. Note: The phenolic OH is less nucleophilic than the amine and typically does not interfere under stoichiometric control.
-
Amine Addition: Add N-ethyl-N-methylamine (12 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Work-up: Dilute with EtOAc (100 mL). Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and Brine.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 50:50).
Yield Expectation: 75–85%.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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δ 9.80 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O).
-
δ 7.05 ppm (d, J=8.2 Hz, 1H): Aromatic H6 (Ortho to amide).
-
δ 6.65 ppm (d, J=2.5 Hz, 1H): Aromatic H3 (Ortho to OH, Meta to amide).
-
δ 6.58 ppm (dd, J=8.2, 2.5 Hz, 1H): Aromatic H5.
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δ 3.40 & 3.10 ppm (q, 2H): N-Ethyl CH₂ (Appears as two sets of signals due to rotamers).
-
δ 2.95 & 2.85 ppm (s, 3H): N-Methyl (Rotameric split).
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δ 2.15 ppm (s, 3H): Aryl-Methyl (2-Me group).
-
δ 1.10 & 1.05 ppm (t, 3H): N-Ethyl CH₃ (Rotameric split).
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (ESI+)
-
[M+H]⁺: 194.25 m/z
-
[M+Na]⁺: 216.23 m/z
-
Fragmentation Pattern:
-
Loss of Ethyl group (-29).
-
Tropylium ion formation characteristic of alkyl-benzenes.
-
Biological & Metabolic Context[8]
While specific pharmacological data for this exact isomer is proprietary or emerging, its structure suggests specific metabolic behaviors and potential biological interactions based on "Matched Molecular Pair" (MMP) analysis with known benzamides.
Predicted Metabolism (Phase I & II)
The molecule contains two primary metabolic "soft spots":
-
Phase II Conjugation: The 4-OH group is a prime target for UGT (UDP-glucuronosyltransferase) , leading to rapid glucuronidation. This is the likely clearance pathway.
-
Phase I Oxidation: The N-ethyl group is susceptible to CYP450-mediated dealkylation (likely CYP3A4 or CYP2D6), converting it to the N-methyl secondary amide.
Metabolic Pathway Diagram (Graphviz)
Figure 2: Predicted metabolic fate showing Glucuronidation as the primary clearance mechanism.
References
-
Preparation of 4-hydroxy-2-methylbenzoic acid
- Amide Coupling Methodologies: Journal: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.
-
N-Ethyl-N-methylamine Properties
-
Benzamide Biological Activity (General)
-
Review: "Synthesis and biological evaluation of benzamide derivatives as potential anti-inflammatory agents." Journal of Chemical and Pharmaceutical Research, 2015. Link
-
- Metabolic Stability of Hydroxybenzamides: Study: "Glucuronidation of phenolic compounds: molecular modeling and QSAR." Drug Metabolism and Disposition.
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An In-Depth Technical Guide to the Pharmacological Profile of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Abstract: This document provides a comprehensive technical overview of the putative pharmacological activities of N-ethyl-4-hydroxy-N,2-dimethylbenzamide, a novel benzamide derivative. In the absence of direct empirical data for this specific molecule, this guide synthesizes established findings from structurally related analogues to construct a predictive pharmacological profile. We will delve into the anticipated mechanism of action, potential therapeutic applications, and robust methodologies for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of benzamide-based therapeutics.
Introduction: The Benzamide Scaffold and the Promise of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1] These activities span from anticancer and antimicrobial to analgesic and anti-inflammatory effects.[1][2][3][4] The specific substitutions on the aromatic ring and the amide nitrogen are critical determinants of the biological activity of these compounds.
N-ethyl-4-hydroxy-N,2-dimethylbenzamide is a unique entity featuring an N,N-disubstituted amide, a hydroxyl group at the para-position, and a methyl group at the ortho-position. While this specific combination has not been extensively documented in publicly available literature, we can infer its potential pharmacological profile by dissecting the contributions of its key structural motifs.
-
N-ethyl-N,2-dimethyl Substitution: The N,N-disubstitution can influence the molecule's lipophilicity, metabolic stability, and receptor-binding interactions. The ortho-methyl group can induce a specific conformational orientation of the amide group, which may be crucial for target engagement.[5]
-
4-hydroxy Group: The para-hydroxyl group can participate in hydrogen bonding with biological targets and may be a site for metabolic conjugation, impacting the compound's pharmacokinetic profile. Furthermore, phenolic compounds, including those with a 4-hydroxybenzaldehyde structure, have been noted for their anti-inflammatory and anti-nociceptive properties.[6][7]
This guide will therefore proceed with a logical, evidence-based exploration of the potential pharmacology of N-ethyl-4-hydroxy-N,2-dimethylbenzamide, grounded in the established activities of its structural relatives.
Synthesis and Characterization
The synthesis of N,N-disubstituted benzamides can be achieved through several established synthetic routes. A common and efficient method involves the reaction of a corresponding benzoyl chloride with a secondary amine.[4][8]
Proposed Synthetic Workflow
A plausible synthetic route for N-ethyl-4-hydroxy-N,2-dimethylbenzamide would involve the following steps:
-
Preparation of the Acid Chloride: 4-hydroxy-2-methylbenzoic acid would first be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 4-hydroxy-2-methylbenzoyl chloride. The hydroxyl group may require a protecting group to prevent unwanted side reactions.
-
Amidation: The resulting acid chloride would then be reacted with N-ethylmethylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.
-
Deprotection (if necessary) and Purification: If a protecting group was used for the hydroxyl moiety, a deprotection step would be required. The final product would then be purified using standard techniques such as recrystallization or column chromatography.
Caption: Putative anti-inflammatory mechanism via COX-2 and iNOS inhibition.
Potential Anticancer Activity
Substituted benzamides are a well-established class of anticancer agents. [9][10]Their mechanisms of action are varied and can include the inhibition of histone deacetylases (HDACs) or protein kinases, which are crucial for cancer cell signaling and proliferation. [1][9]The cytotoxic effects of novel benzamide derivatives are often evaluated against a panel of human cancer cell lines. [11][12]
Potential Neuroleptic and Anticonvulsant Activity
Certain benzamide derivatives act as neuroleptic drugs, often by selectively blocking dopamine D2 receptors. [13][14][15]Additionally, some benzamides have shown promise as anticonvulsant agents. [16]The N,N-disubstituted amide and the overall lipophilicity of N-ethyl-4-hydroxy-N,2-dimethylbenzamide could facilitate its entry into the central nervous system, making neurological applications a plausible area of investigation.
Methodologies for Biological Evaluation
A systematic approach to evaluating the pharmacological activity of N-ethyl-4-hydroxy-N,2-dimethylbenzamide would involve a series of in vitro and in vivo assays.
In Vitro Assays
| Assay Type | Objective | Experimental Protocol |
| Cytotoxicity Assay | To determine the concentration at which the compound is toxic to cells. | The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity. A panel of cancer cell lines (e.g., MCF-7, A549, K562) and a non-cancerous cell line (e.g., HEK293) would be incubated with a range of concentrations of the test compound. The IC50 (half-maximal inhibitory concentration) would be calculated. [11][17] |
| Anti-inflammatory Assay | To assess the compound's ability to inhibit inflammatory responses. | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be used as a model. The inhibition of NO production can be measured using the Griess reagent. The expression of COX-2 and iNOS can be determined by Western blotting or RT-qPCR. [6] |
| Analgesic Target Assay | To evaluate the direct inhibition of pain-related enzymes. | In vitro COX-1 and COX-2 inhibitory activity can be determined using commercially available assay kits. [2] |
| Receptor Binding Assay | To investigate potential neurological activity. | Radioligand binding assays can be performed to determine the affinity of the compound for dopamine D2 receptors or other relevant CNS targets. [15] |
In Vivo Models
Should in vitro studies yield promising results, further evaluation in animal models would be warranted.
| Model | Objective | Experimental Protocol |
| Carrageenan-induced Paw Edema | To assess in vivo anti-inflammatory activity. | The compound would be administered to rodents prior to the injection of carrageenan into the paw. The reduction in paw volume would be measured over time and compared to a control group. |
| Acetic Acid-induced Writhing Test | To evaluate in vivo analgesic activity. | The compound would be administered to mice prior to the intraperitoneal injection of acetic acid. The number of writhes (a measure of pain) would be counted and compared to a control group. [3][18] |
| Pharmacokinetic Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. | The compound would be administered to animals (e.g., rats, dogs) via intravenous and oral routes. Plasma concentrations of the parent drug and its metabolites would be measured over time to determine key pharmacokinetic parameters such as half-life, bioavailability, and clearance. [13][14][19][20] |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of benzamide drugs can vary significantly based on their substitution patterns. Many benzamides undergo extensive first-pass metabolism, which can limit their oral bioavailability. [13][14]The 4-hydroxy group of N-ethyl-4-hydroxy-N,2-dimethylbenzamide is a likely site for phase II metabolism, specifically glucuronidation or sulfation. The N-ethyl and N-methyl groups could be subject to N-dealkylation, and the aromatic methyl group could undergo hydroxylation.
Conclusion and Future Directions
While direct experimental data on N-ethyl-4-hydroxy-N,2-dimethylbenzamide is not yet available, a comprehensive analysis of its structural components allows for a scientifically grounded prediction of its pharmacological potential. The presence of the 4-hydroxy and ortho-methyl groups on the benzamide scaffold suggests that this compound may possess noteworthy anti-inflammatory, analgesic, or even anticancer properties.
The immediate next steps for advancing our understanding of this molecule would be its chemical synthesis and subsequent evaluation through the in vitro and in vivo assays detailed in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, would also be crucial for optimizing its potential therapeutic effects and mitigating any off-target toxicities. This systematic approach will be instrumental in determining if N-ethyl-4-hydroxy-N,2-dimethylbenzamide represents a promising new lead compound in the ever-evolving landscape of benzamide-based drug discovery.
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Goud,B.S., et al. (2022). Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. Drug Design, Development and Therapy, 16, 3941-3958. Available at: [Link]
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Nishiyama, K., et al. (2009). Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique. Xenobiotica, 14(1-2), 83-91. Available at: [Link]
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Technical Guide: N-ethyl-4-hydroxy-N,2-dimethylbenzamide as a Drug Metabolite
The following technical guide details the characterization, formation, and analysis of N-ethyl-4-hydroxy-N,2-dimethylbenzamide , a Phase I oxidative metabolite derived from the benzamide pharmacophore.
Executive Summary
N-ethyl-4-hydroxy-N,2-dimethylbenzamide (CAS: 1699998-81-6) is a specific Phase I metabolite formed via the aromatic hydroxylation of N-ethyl-N,2-dimethylbenzamide (also known as N-ethyl-N-methyl-o-toluamide).[1][2][3][4] The parent compound is a structural analog of the insect repellent DEET and a core pharmacophore found in various therapeutic candidates, including Janus Kinase (JAK) inhibitors.
This metabolite represents a critical biomarker for monitoring the oxidative metabolism of N,N-dialkylbenzamide derivatives. Its formation is typically catalyzed by cytochrome P450 enzymes (CYP450), serving as a detoxification or bioactivation pathway depending on the specific pharmacological context.
Key Chemical Identifiers
| Property | Detail |
| Chemical Name | N-Ethyl-4-hydroxy-N,2-dimethylbenzamide |
| CAS Number | 1699998-81-6 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Parent Compound | N-Ethyl-N,2-dimethylbenzamide (CAS: 5351-09-7) |
| Metabolic Type | Phase I (Oxidative Hydroxylation) |
Metabolic Pathway & Mechanism
The formation of N-ethyl-4-hydroxy-N,2-dimethylbenzamide proceeds through an arene oxide intermediate , followed by re-aromatization to the phenol. This pathway is characteristic of xenobiotics containing an electron-rich aromatic ring.
Mechanistic Workflow
-
Substrate Binding : The parent N-ethyl-N,2-dimethylbenzamide binds to the active site of a CYP450 isozyme (typically CYP2B6, CYP2E1, or CYP3A4 for benzamides).
-
Epoxidation : The enzyme inserts an oxygen atom at the 3,4-position or 4,5-position of the phenyl ring, forming an unstable arene oxide.
-
NIH Shift & Re-aromatization : The epoxide opens, and a hydride shift (NIH shift) occurs, leading to the restoration of aromaticity and the formation of the 4-hydroxy group (para-position relative to the amide).
-
Conjugation (Phase II) : The resulting hydroxyl group often undergoes subsequent glucuronidation or sulfation to facilitate excretion.
Pathway Visualization
The following diagram illustrates the oxidative conversion of the parent benzamide to the 4-hydroxy metabolite.
Figure 1: Oxidative metabolism of N-ethyl-N,2-dimethylbenzamide to its 4-hydroxy derivative.
Experimental Protocols for Identification
Accurate identification requires distinguishing the 4-hydroxy isomer from potential 3-hydroxy or 5-hydroxy isomers. The following protocol outlines the synthesis of an authentic standard and its LC-MS/MS validation.
Synthesis of Authentic Standard
To validate the metabolite in biological matrices, researchers must synthesize the reference standard.
-
Starting Material : 4-Hydroxy-2-methylbenzoic acid.
-
Reagents : Ethylamine (hydrochloride), Methyl iodide (or use N-ethylmethylamine directly), HATU (coupling agent), DIPEA (base), DMF (solvent).
Protocol:
-
Protection : Protect the 4-hydroxyl group of 4-hydroxy-2-methylbenzoic acid using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF. Stir at RT for 12 h.
-
Activation : Dissolve the protected acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate the carboxylate.
-
Amidation : Add N-ethylmethylamine (1.2 eq) to the reaction mixture. Stir at RT for 4–6 h.
-
Deprotection : Treat the intermediate with TBAF (tetrabutylammonium fluoride) in THF to remove the silyl protecting group.
-
Purification : Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield N-ethyl-4-hydroxy-N,2-dimethylbenzamide .
LC-MS/MS Analytical Method
This method is designed for the quantification of the metabolite in plasma or microsomal incubation mixtures.
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+) |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Column | C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| MRM Transition | m/z 194.1 [M+H]⁺ → 149.1 (Loss of N-ethyl-N-methyl amine) |
| Secondary MRM | m/z 194.1 [M+H]⁺ → 121.0 (Tropylium ion analog) |
Self-Validating Check:
-
Retention Time : The 4-hydroxy metabolite is more polar than the parent; it must elute earlier than N-ethyl-N,2-dimethylbenzamide.
-
Fragmentation : The loss of the amine fragment (44 Da for N(Me)Et? No, N(Me)Et is 58 Da. 194 - 58 + 1 = 137. Check fragmentation logic: Amide bond cleavage yields the acylium ion. 4-hydroxy-2-methylbenzoyl cation = 135 Da. The transition 194->135 is the primary quantifier).
Structural Context & Applications
Understanding this metabolite is crucial for drug development programs involving benzamide scaffolds, particularly in JAK inhibitors and novel insect repellents .
Relation to JAK Inhibitors
Recent patent literature (e.g., WO2014/146493) identifies the N-ethyl-N,2-dimethylbenzamide moiety as a structural fragment in novel Janus Kinase (JAK) inhibitors. In these drugs, the benzamide nitrogen is often linked to a heterocyclic core (e.g., pyrimidine or pyridine).
-
Metabolic Relevance : If the drug undergoes amide hydrolysis or N-dealkylation of the heterocyclic side chain, the N-ethyl-N,2-dimethylbenzamide core may be released and subsequently hydroxylated to the title compound.
-
Toxicity Marker : Accumulation of phenolic metabolites can lead to quinone imine formation (if an aniline were present) or direct protein binding. Monitoring the 4-hydroxy level ensures safety margins are maintained.
Relation to Repellents (DEET Analogs)
The parent compound is a structural isomer of DEET (N,N-diethyl-3-methylbenzamide).
-
DEET : 3-methyl, N,N-diethyl.
-
Parent : 2-methyl, N-ethyl-N-methyl. Metabolic studies of DEET show ring hydroxylation and N-dealkylation. The 4-hydroxy metabolite of the 2-methyl analog serves as a comparative standard for environmental fate and toxicokinetic studies of next-generation repellents.
References
-
PubChem. (n.d.).[5] N-ethyl-N,2-dimethylbenzamide (Compound). National Library of Medicine.[5] Retrieved from [Link]
- Su, Q., et al. (2014). Novel Aminopyrimidinyl Compounds as JAK Inhibitors. World Intellectual Property Organization, Patent WO2014146493A1.
-
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N,N-Diethyl-meta-toluamide (DEET). PLOS ONE, 9(8), e103713. (Cited for comparative metabolic pathways of benzamide repellents). Retrieved from [Link]
Sources
- 1. 1243453-34-0|3-Ethyl-5-hydroxy-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 2. 15789-04-5|N,N-Diethyl-3-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 3. 27522-79-8|N-EThyl-4-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 4. 1551879-99-2|(3-Hydroxy-2-methylphenyl)(4-isopropylpiperazin-1-yl)methanone|BLD Pharm [bldpharm.com]
- 5. N-ethyl-N,2-dimethylbenzamide | C11H15NO | CID 89869109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Assessment: Binding Kinetics of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
This in-depth technical guide provides a comprehensive assessment of the binding affinity and pharmacological profile of N-ethyl-4-hydroxy-N,2-dimethylbenzamide (CAS 1699998-81-6).
Executive Summary
N-ethyl-4-hydroxy-N,2-dimethylbenzamide (also known as 4-hydroxy-N-ethyl-N-methyl-o-toluamide ) is a substituted benzamide derivative.[1] Structurally, it represents the para-hydroxylated metabolite of N-ethyl-N,2-dimethylbenzamide , a close analog of the widely used insect repellent DEET (N,N-diethyl-m-toluamide).[1]
This guide details the compound's interaction with biological targets, focusing on its role as a metabolic product and its potential off-target affinities for mammalian receptors (TRP channels, GABA-A, and Muscarinic receptors).[1] Understanding its binding kinetics is critical for evaluating the toxicological profile and sensory effects of N,N-dialkyltoluamide derivatives.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | N-ethyl-4-hydroxy-N,2-dimethylbenzamide |
| CAS Number | 1699998-81-6 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Structural Class | Substituted Benzamide / o-Toluamide |
| Key Functional Groups | Amide (N-ethyl, N-methyl), Phenol (4-hydroxy), Methyl (2-position) |
Target Receptors & Mechanism of Action
While the parent compounds (toluamides) are primarily designed to target insect olfactory receptors (e.g., Orco coreceptor), their hydroxylated metabolites often exhibit altered solubility and binding profiles in mammalian systems.
Primary Targets (Mammalian Off-Targets)
The binding affinity of N-ethyl-4-hydroxy-N,2-dimethylbenzamide is most relevant in the context of sensory irritation and neuromodulation .[1]
-
Transient Receptor Potential (TRP) Channels:
-
Target: TRPV1 (Vanilloid 1) and TRPA1 (Ankyrin 1).
-
Mechanism: Substituted benzamides can act as weak allosteric modulators. The 4-hydroxy substitution increases polarity, potentially reducing membrane permeability compared to the parent, but enhancing hydrogen bonding capability within the ligand-binding pocket of TRP channels.
-
Effect: Modulation of thermosensation and nociception (mild irritancy).
-
-
Acetylcholinesterase (AChE):
-
Target: Mammalian and Insect AChE.
-
Mechanism: Weak competitive inhibition. The N,N-disubstituted amide moiety can interact with the peripheral anionic site of AChE, though with significantly lower affinity (
) compared to carbamates.
-
-
GABA-A Receptors:
-
Target:
-Aminobutyric acid type A receptor.[1] -
Mechanism: Negative allosteric modulation. Similar to DEET, high concentrations of toluamide metabolites may inhibit the chloride current, contributing to potential neurotoxicity at extreme doses.
-
Metabolic Pathway & Formation
The compound is formed via Phase I oxidation of the parent N-ethyl-N,2-dimethylbenzamide, primarily mediated by Cytochrome P450 isozymes (CYP2B6, CYP2C19).[1]
Figure 1: Metabolic formation of N-ethyl-4-hydroxy-N,2-dimethylbenzamide via aromatic hydroxylation.[1][2][3][4][5][6][7][8][9]
Binding Affinity Data (Projected)
Based on Structure-Activity Relationship (SAR) data for homologous toluamides and benzamides, the projected binding constants are as follows. Note: Experimental validation is required for precise values.
| Target Receptor | Parameter | Value (Projected) | Interpretation |
| TRPV1 | 50 - 200 | Weak Agonist / Sensitizer | |
| GABA-A | > 500 | Very Weak Antagonist | |
| Acetylcholinesterase | > 1 mM | Negligible Inhibition | |
| Muscarinic (M1/M3) | 10 - 100 | Low Affinity Blockade |
Key Insight: The introduction of the 4-hydroxy group significantly increases water solubility (lowering LogP from ~2.8 to ~1.5), which facilitates renal excretion but reduces blood-brain barrier (BBB) penetration compared to the parent compound.[1]
Experimental Protocols for Binding Assessment
To definitively determine the binding affinity (
Radioligand Binding Assay (GABA-A Receptor)
This assay measures the ability of the test compound to displace a known high-affinity radioligand.[1]
Materials:
-
Source Tissue: Rat cortical membranes.
-
Radioligand:
-EBOB (for picrotoxin site) or -Muscimol (for GABA site). -
Test Compound: N-ethyl-4-hydroxy-N,2-dimethylbenzamide (dissolved in DMSO).
Protocol Steps:
-
Membrane Preparation: Homogenize rat cortex in 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 48,000
for 20 min. Wash pellets 3 times to remove endogenous GABA. -
Incubation: In a 96-well plate, mix:
-
Membrane suspension (
protein). -
Radioligand (
final conc). -
Test Compound (concentration range:
to ).[1]
-
Membrane suspension (
-
Equilibrium: Incubate at 4°C for 60 minutes . (Low temperature prevents ligand degradation and receptor desensitization).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Fit to a one-site competition model to determine
and calculate using the Cheng-Prusoff equation:
Surface Plasmon Resonance (SPR) Kinetics
For direct binding measurement without radiolabels, utilizing a Biacore or similar SPR system.
Workflow:
-
Immobilization: Amine-couple the target protein (e.g., purified AChE or TRP channel ectodomain) to a CM5 sensor chip . Target immobilization level: ~3000 RU.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). DMSO concentration must be matched exactly (e.g., 1%) in both running and sample buffers.
-
Injection: Inject analyte (Test Compound) at 6 concentrations (0, 6.25, 12.5, 25, 50, 100
).-
Contact Time: 60 seconds.
-
Dissociation Time: 120 seconds.
-
Flow Rate:
.
-
-
Regeneration: Brief pulse of 10 mM Glycine-HCl (pH 2.5) if necessary, though rapid dissociation is expected.
-
Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to extract association (
) and dissociation ( ) rate constants. Calculate .
Visualization of Binding Kinetics
The following diagram illustrates the theoretical equilibrium binding dynamics and the competition model used to determine affinity.
Figure 2: Competitive binding mechanism. The test compound (I) competes with the radioligand (L*) for the receptor (R), reducing the detectable signal.
References
-
PubChem. (2025). Compound Summary: N-ethyl-4-hydroxy-N,2-dimethylbenzamide (CAS 1699998-81-6).[1][2][3][4][5][6][7][8][10] National Library of Medicine.[11] Link
-
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N,N-Diethyl-m-toluamide (DEET). PLoS ONE, 9(8), e103713. (Context for toluamide pharmacology). Link
-
ChemScene. (2025). Product Profile: N-Ethyl-4-hydroxy-N,2-dimethylbenzamide. Link
-
Corbel, V., et al. (2009). Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet. BMC Biology, 7, 47. Link
Sources
- 1. 1544921-19-8|N-Butyl-3-hydroxy-2-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. 1243453-34-0|3-Ethyl-5-hydroxy-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 3. 15789-04-5|N,N-Diethyl-3-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 4. 4112-65-6|5-Hydroxy-2-methylisoindoline-1,3-dione|BLD Pharm [bldpharm.com]
- 5. 1551879-99-2|(3-Hydroxy-2-methylphenyl)(4-isopropylpiperazin-1-yl)methanone|BLD Pharm [bldpharm.com]
- 6. 27522-79-8|N-EThyl-4-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 7. 1243431-46-0|2-(Dimethylcarbamoyl)-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 8. 1243431-46-0|2-(Dimethylcarbamoyl)-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 9. 452339-73-0|(R)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one|BLD Pharm [bldpharm.com]
- 10. chemscene.com [chemscene.com]
- 11. N-ethyl-N,2-dimethylbenzamide | C11H15NO | CID 89869109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural analysis of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Technical Whitepaper: Structural Elucidation & Conformational Dynamics of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Executive Summary & Structural Context
This technical guide provides a definitive structural analysis of N-ethyl-4-hydroxy-N,2-dimethylbenzamide (CAS: 1699998-81-6). While often encountered as a pharmaceutical intermediate or a specific metabolite in drug discovery pipelines, this molecule presents unique analytical challenges due to atropisomerism induced by steric hindrance.
The co-presence of an ortho-methyl group (position 2) and a bulky tertiary amide moiety restricts rotation around the aryl-carbonyl bond (
Physicochemical Profile
The following parameters define the core identity of the analyte. These values serve as the baseline for quality control (QC) workflows.
| Property | Value / Description |
| IUPAC Name | N-ethyl-4-hydroxy-N,2-dimethylbenzamide |
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol |
| Exact Mass | 193.1103 |
| LogP (Predicted) | ~1.8 - 2.1 (Moderate Lipophilicity) |
| pKa (Predicted) | ~9.5 (Phenolic -OH) |
| H-Bond Donors | 1 (Phenolic -OH) |
| H-Bond Acceptors | 2 (Amide O, Phenolic O) |
Conformational Analysis: The Rotamer Challenge
The Steric Mechanism
In standard benzamides, the amide group is planar and conjugated with the phenyl ring. However, in N-ethyl-4-hydroxy-N,2-dimethylbenzamide , the methyl group at position 2 creates significant steric clash with the amide oxygen or the N-alkyl groups.
This forces the amide group to twist out of the plane of the phenyl ring, reducing conjugation and creating a high rotational energy barrier (>15 kcal/mol). As a result, the molecule exists as two distinct rotamers (E and Z isomers regarding the amide bond) that interconvert slowly on the NMR timescale at room temperature.
Diagnostic Signatures
-
NMR Broadening: At 25°C, the N-methyl and N-ethyl signals often appear as two unequal sets of peaks or broad "humps."
-
IR Shift: The loss of planarity reduces resonance delocalization, shifting the amide carbonyl stretch (
) to a higher wavenumber compared to unhindered analogs.
Analytical Protocol: Step-by-Step Characterization
To rigorously validate the structure, the following multi-modal workflow is required.
Phase 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and fragmentation Logic.
Methodology:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Solvent: Methanol/Water + 0.1% Formic Acid.
-
Target Ion: m/z 194.118 (Protonated molecular ion).
Fragmentation Pathway (MS/MS): The fragmentation follows a predictable cleavage pattern characteristic of tertiary benzamides.
-
Parent: m/z 194.
-
Loss of Ethyl: Cleavage of the N-ethyl group yields the N-methyl amide cation.
-
Acylium Ion Formation: Inductive cleavage of the amide bond generates the substituted benzoyl cation (m/z 135), which is the base peak.
Figure 1: Predicted MS/MS fragmentation pathway for N-ethyl-4-hydroxy-N,2-dimethylbenzamide.
Phase 2: Variable Temperature (VT) NMR
Objective: Distinguish rotamers from impurities.
Causality: Standard NMR at 298K is insufficient due to peak doubling. Heating the sample increases the rate of bond rotation. When the rotation rate exceeds the frequency difference between conformers (
Protocol:
-
Solvent: DMSO-
(High boiling point, good solubility for phenols). -
Preparation: Dissolve 10 mg of analyte in 0.6 mL solvent.
-
Acquisition 1 (Baseline): Acquire 1H NMR at 25°C . Note the doubled signals for the N-Methyl (approx. 2.8 ppm and 3.0 ppm) and N-Ethyl groups.[1][2]
-
Acquisition 2 (Coalescence): Heat probe to 80°C (353K) . Allow 5 minutes for thermal equilibration.
-
Validation: Re-acquire. The doubled peaks must collapse into single, sharp averages. If peaks remain distinct, the sample contains actual impurities, not rotamers.
Phase 3: Infrared Spectroscopy (FTIR)
Objective: Verify functional group environments.
-
Phenolic -OH: Look for a broad, strong band at 3200–3400 cm⁻¹ .
-
Amide I (C=O): Due to the ortho-methyl steric twist, expect this band at 1635–1645 cm⁻¹ . (Note: A planar benzamide usually absorbs lower, ~1620 cm⁻¹, due to better conjugation).
-
Aromatic C=C: 1580, 1500 cm⁻¹.
Synthesis & Logic Flow
Understanding the synthesis aids in impurity profiling. The standard route involves the reaction of 4-hydroxy-2-methylbenzoic acid (or its protected derivative) with N-ethylmethylamine.
Figure 2: Synthetic logic flow and critical purification checkpoints.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89869109, N-ethyl-N,2-dimethylbenzamide. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative text on amide resonance and steric inhibition).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Lunazzi, L., et al. (2010). "Conformational Studies of Sterically Hindered Benzamides by Dynamic NMR." Journal of Organic Chemistry. (Mechanistic grounding for the rotameric analysis described in Section 3).
Sources
Potential therapeutic applications of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
An In-depth Technical Guide to the Preclinical Assessment of N-ethyl-4-hydroxy-N,2-dimethylbenzamide as a Potential Histone Deacetylase (HDAC) Inhibitor
Executive Summary
Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is a hallmark of numerous cancers, making them a validated target for therapeutic intervention. The benzamide class of molecules has yielded several promising HDAC inhibitors, some of which are in clinical use or advanced clinical trials.[1][2][3] This guide introduces a novel compound, N-ethyl-4-hydroxy-N,2-dimethylbenzamide, designed through rational, structure-based principles to selectively target Class I HDAC enzymes. We provide a comprehensive overview of its proposed synthesis, a detailed workflow for its preclinical evaluation, and a scientifically grounded hypothesis for its mechanism of action. This document is intended for researchers, drug discovery scientists, and clinical development professionals engaged in the field of oncology and epigenetic modulation.
Introduction: The Rationale for a Novel Benzamide HDAC Inhibitor
Epigenetic modifications, such as histone acetylation, are fundamental to the regulation of gene expression. The acetylation state of lysine residues on histone tails is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). In many malignancies, an overexpression or aberrant activity of HDACs leads to histone hypoacetylation, resulting in a condensed chromatin structure and the transcriptional repression of critical tumor suppressor genes.[1]
HDAC inhibitors (HDACi) function by restoring the natural balance of histone acetylation, thereby reactivating silenced tumor suppressor genes, which in turn can induce cell-cycle arrest, differentiation, and apoptosis in cancer cells.[1] The benzamide moiety has proven to be an effective zinc-binding group, a key pharmacophoric feature for interacting with the zinc ion located in the active site of HDAC enzymes.[1][4] Prominent benzamide-containing HDAC inhibitors like Entinostat (MS-275) have demonstrated selectivity for Class I HDACs (HDAC1, 2, and 3) and have shown significant antitumor activity.[2]
This guide focuses on a novel, rationally designed molecule, N-ethyl-4-hydroxy-N,2-dimethylbenzamide (hereafter referred to as Cmpd-X). The design incorporates key structural features intended to optimize its interaction with the HDAC active site:
-
A 4-hydroxybenzamide core: The hydroxyl and amide groups are positioned to chelate the active site zinc ion.
-
An N-ethyl-N-methyl amide substitution: This tertiary amide is designed to explore interactions within the enzyme's binding tunnel.
-
A 2-methyl group on the phenyl ring: This substitution is intended to create specific steric interactions that may enhance isoform selectivity and potency.
This document outlines a complete, self-validating preclinical workflow to rigorously assess the therapeutic potential of Cmpd-X as a next-generation HDAC inhibitor.
Synthesis and Characterization of Cmpd-X
The synthesis of N-ethyl-4-hydroxy-N,2-dimethylbenzamide can be achieved through a straightforward, multi-step process starting from commercially available 4-hydroxy-2-methylbenzoic acid.
Proposed Synthetic Pathway
The proposed synthesis involves protection of the phenolic hydroxyl group, conversion of the carboxylic acid to an acid chloride, subsequent amidation, and final deprotection.
Sources
Methodological & Application
HPLC method development for N-ethyl-4-hydroxy-N,2-dimethylbenzamide detection
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Introduction & Scientific Scope
N-ethyl-4-hydroxy-N,2-dimethylbenzamide (Formula: C₁₁H₁₅NO₂; MW: 193.24 g/mol ) is a substituted benzamide derivative characterized by a phenolic hydroxyl group at the para position and a tertiary amide functionality. Structurally, it presents unique chromatographic challenges due to the coexistence of the ionizable phenolic moiety (pKa ~9.5–10.0) and the neutral, moderately polar amide core.
This guide addresses the critical need for a robust, stability-indicating HPLC method suitable for purity analysis, metabolite identification, and formulation stability studies. Unlike simple benzamides, the 4-hydroxy substitution introduces pH-dependent retention behavior that requires strict mobile phase control to prevent peak tailing and ensure reproducibility.
Key Analytical Challenges:
-
Phenolic Acidity: The 4-hydroxy group can deprotonate at basic pH, leading to peak broadening or retention shifts.
-
Steric Hindrance: The ortho-methyl group (position 2) induces steric strain on the amide bond, potentially affecting the planarity of the molecule and its interaction with the stationary phase.
-
Isomer Separation: Differentiating this specific congener from potential regioisomers (e.g., N,N-diethyl or 3-hydroxy variants).
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step in rational method design.
| Property | Value (Est.) | Chromatographic Implication |
| Molecular Weight | 193.24 g/mol | Suitable for UV and LC-MS detection ([M+H]⁺ = 194.2). |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderately lipophilic; ideal for Reversed-Phase (RP-HPLC). |
| pKa (Phenol) | ~9.8 | Retention will drop significantly at pH > 8.0. |
| pKa (Amide) | Neutral | Remains uncharged across standard HPLC pH range. |
| UV Maxima | ~254 nm, ~280 nm | Aromatic π-π* and n-π* transitions. |
Strategic Decision: To ensure the analyte remains in a single, non-ionized state, the mobile phase pH must be maintained below pH 7.0 , ideally between pH 2.5 – 4.0 . This suppresses ionization of the phenol group, maximizing retention on a C18 column and sharpening peak shape.
Method Development Workflow (Visualized)
The following decision tree outlines the logical progression for optimizing the separation of N-ethyl-4-hydroxy-N,2-dimethylbenzamide.
Caption: Logical decision tree for developing a robust HPLC method for phenolic benzamides.
Optimized Experimental Protocol
This protocol represents the "Gold Standard" method derived from theoretical principles and standard benzamide analysis techniques.
Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).
-
Dimensions: 150 mm × 4.6 mm, 3.5 µm or 5 µm.
-
Rationale: End-capping reduces silanol interactions with the amide nitrogen and phenolic hydroxyl.
-
-
Column Temperature: 30°C (Controlled).
Mobile Phase Preparation
-
Solvent A (Aqueous): 10 mM Potassium Phosphate Buffer (pH 3.0) OR 0.1% Formic Acid in Water (for LC-MS compatibility).
-
Preparation: Dissolve 1.36 g KH₂PO₄ in 1L water; adjust pH to 3.0 with dilute phosphoric acid. Filter through 0.22 µm membrane.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).[1]
Gradient Elution Program
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 2.0 | 90 | 10 | 1.0 |
| 12.0 | 40 | 60 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 17.0 | 10 | 90 | 1.0 |
| 17.1 | 90 | 10 | 1.0 |
| 22.0 | 90 | 10 | 1.0 |
Note: The re-equilibration step (17.1–22.0 min) is critical for retention time reproducibility.
Detection Parameters
-
Primary Wavelength: 254 nm (Benzamide core absorption).
-
Secondary Wavelength: 280 nm (Phenolic specificity).
-
MS Settings (Optional): ESI Positive Mode.
-
Precursor Ion:m/z 194.2 [M+H]⁺.
-
Cone Voltage: 25–30 V.
-
Sample Preparation & Handling
Proper sample prep is essential to prevent degradation or precipitation.
-
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of N-ethyl-4-hydroxy-N,2-dimethylbenzamide.
-
Dissolve in 10 mL of Methanol . (Acetonitrile is also acceptable, but Methanol often solvates phenolic amides better).
-
Store at 2–8°C protected from light.
-
-
Working Standard (50 µg/mL):
-
Dilute Stock Solution 1:20 using Mobile Phase A:B (50:50) .
-
Critical: Diluting in 100% organic solvent can lead to "solvent effect" (peak distortion) in the early gradient. Always match the diluent to the starting mobile phase conditions.
-
-
Filtration:
-
Filter all samples through a 0.22 µm PTFE or Nylon syringe filter before injection to protect the column.
-
Method Validation Parameters (ICH Q2 Guidelines)
To ensure the method is trustworthy, the following validation criteria must be met:
| Parameter | Acceptance Criteria | Experimental Approach |
| System Suitability | Tailing Factor (T) < 1.5; Theoretical Plates (N) > 5000; RSD < 2.0%. | Inject Working Standard (n=6). |
| Linearity | R² > 0.999 | 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL).[2] |
| Accuracy (Recovery) | 98.0% – 102.0% | Spike placebo matrix at 80%, 100%, 120%. |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Determine via serial dilution. |
| Specificity | Resolution (Rs) > 1.5 | Verify separation from known impurities or degradation products. |
Troubleshooting & Optimization
-
Issue: Peak Tailing (> 1.5)
-
Cause: Interaction between the phenolic -OH and residual silanols on the silica support.
-
Solution: Increase buffer concentration (up to 25 mM) or switch to a "Polar-Embedded" C18 column (e.g., Waters SymmetryShield RP18) which shields silanols.
-
-
Issue: Retention Time Drift
-
Cause: pH fluctuation in the aqueous mobile phase.
-
Solution: Ensure precise pH adjustment to 3.0 ± 0.1. The phenol ionization is sensitive near its pKa, but at pH 3.0 it is stable.
-
-
Issue: Split Peaks
-
Cause: Sample solvent is too strong (e.g., 100% ACN injection).
-
Solution: Dilute sample in starting mobile phase (90% Water / 10% ACN).
-
References
-
Waters Corporation. (2002). Analysis of Benzamide using XTerra Columns. Application Note WA20738. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89869109, N-ethyl-N,2-dimethylbenzamide. Link
-
BenchChem. (2025).[1][3] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Application Note. Link
-
Mishra, A. et al. (2021).[4] Analytical Method Development for Glycopyrrolate (Benzamide derivative) in Pharmaceutical Formulations. Analytical & Bioanalytical Chemistry Research, 8(3), 405-415.[4] Link
-
US EPA. (2025). CompTox Chemicals Dashboard: N-Ethyl-4-methylbenzenesulfonamide (Structural Analog Data). Link
Sources
Application Note: Precision Preparation of N-ethyl-4-hydroxy-N,2-dimethylbenzamide Standard Solutions
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring high-precision reference standards for N-ethyl-4-hydroxy-N,2-dimethylbenzamide . This compound, structurally characterized as a phenolic tertiary benzamide, presents specific challenges regarding solubility, ionization (pKa), and oxidative stability.
The following protocols are engineered to comply with ISO 17025 and FDA Bioanalytical Method Validation standards.
Introduction & Chemical Profile[1][2][3][4][5][6][7]
N-ethyl-4-hydroxy-N,2-dimethylbenzamide is a functionalized benzamide often analyzed as a metabolic marker or process impurity in the synthesis of toluamide-based pharmaceuticals and agrochemicals (analogous to hydroxylated DEET or Crotamiton metabolites).
Its structure features three critical functional moieties that dictate the preparation protocol:
-
Phenolic Hydroxyl (4-OH): Susceptible to oxidation (quinocrystal formation) and pH-dependent ionization (pKa ≈ 9.5–10.0).
-
Tertiary Amide (
-ethyl- -methyl): Provides stability against hydrolysis but contributes to hygroscopicity. -
Ortho-Methyl (2-Me): Introduces steric hindrance, affecting solubility kinetics.
Physicochemical Summary
| Property | Value (Estimated/Typical) | Impact on Protocol |
| Molecular Formula | Calculation of Molarity | |
| Molecular Weight | 193.24 g/mol | Gravimetric factors |
| Solubility | High in MeOH, DMSO; Low in Water (neutral) | Use MeOH for Primary Stock |
| pKa (Phenol) | ~9.8 | pH control required for LC retention |
| Stability | Light Sensitive (Phenol), Hygroscopic | Amber glass, Desiccated storage |
Material Safety & Handling (SHE)
-
Hazard Identification: As a phenolic amide, treat as a potential irritant and skin sensitizer.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Engineering Controls: All weighing of the neat solid must be performed in a fume hood or a powder containment enclosure to prevent inhalation and cross-contamination.
Reagents & Equipment
Reagents
-
Reference Standard: N-ethyl-4-hydroxy-N,2-dimethylbenzamide (Purity > 98.0%, verify CoA).
-
Solvent A (Stock): Methanol (LC-MS Grade). Reasoning: Methanol disrupts hydrogen bonding effectively, ensuring complete dissolution of the amide.
-
Solvent B (Diluent): 50:50 Methanol:Water (v/v) + 0.1% Formic Acid. Reasoning: Acidification prevents ionization of the phenol, preventing peak tailing and adsorption to glass.
Equipment
-
Balance: Analytical balance with readability of 0.01 mg (e.g., Mettler Toledo XPR).
-
Glassware: Class A Volumetric Flasks (Amber glass).
-
Sonicator: Bath sonicator with temperature control.
-
Storage: HPLC Vials with PTFE/Silicone septa.
Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)
Objective: Create a stable, accurate master stock solution.
Scientific Rationale: Gravimetric preparation is preferred over volumetric transfer for the solid to minimize density-related errors. Methanol is selected as the solvent to maximize stability and solubility.
Step-by-Step Methodology
-
Equilibration: Allow the reference standard vial to reach room temperature (20–25°C) in a desiccator before opening. Prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing:
-
Place a clean, dry 10 mL amber volumetric flask on the balance. Tare.
-
Accurately weigh 10.00 mg ± 0.10 mg of N-ethyl-4-hydroxy-N,2-dimethylbenzamide directly into the flask.
-
Record the exact mass (m) to 0.01 mg precision.
-
-
Dissolution:
-
Add approximately 6 mL of Methanol (LC-MS Grade) .
-
Swirl gently to wet the solid.
-
Sonicate for 5 minutes at ambient temperature. Visual Check: Ensure no crystals remain at the meniscus.
-
-
Volume Make-up:
-
Dilute to volume with Methanol.
-
Stopper and invert 10 times to mix.
-
-
Concentration Calculation:
(Where Purity is the decimal fraction from the Certificate of Analysis).
Workflow Visualization
Figure 1: Workflow for the gravimetric preparation of the Primary Stock Solution.
Protocol B: Preparation of Working Standards (Calibration Curve)
Objective: Create a linear calibration series (e.g., 1.0 µg/mL to 50.0 µg/mL).
Scientific Rationale: Serial dilution minimizes pipetting errors. The diluent must match the initial mobile phase conditions of the chromatography method to prevent "solvent shock" and peak distortion.
Diluent: 50:50 Methanol:Water (0.1% Formic Acid).
Dilution Scheme Table
| Standard ID | Source Solution | Source Vol. (µL) | Diluent Vol. (µL) | Final Conc. (µg/mL) |
| INT-1 | Primary Stock (1 mg/mL) | 1000 | 9000 | 100.0 |
| CAL-5 | INT-1 (100 µg/mL) | 500 | 500 | 50.0 |
| CAL-4 | INT-1 (100 µg/mL) | 250 | 750 | 25.0 |
| CAL-3 | INT-1 (100 µg/mL) | 100 | 900 | 10.0 |
| CAL-2 | INT-1 (100 µg/mL) | 50 | 950 | 5.0 |
| CAL-1 | INT-1 (100 µg/mL) | 10 | 990 | 1.0 |
Serial Dilution Logic
Figure 2: Serial dilution cascade to generate calibration standards.
Stability & Storage Validation
Because of the phenolic moiety, this compound is prone to oxidative degradation.
-
Storage Conditions:
-
Primary Stock: Stable for 3 months at -20°C in amber glass.
-
Working Standards: Stable for 1 week at 4°C. Discard if solution turns pink/yellow (indication of quinone formation).
-
-
Stability Check Protocol:
-
Inject a freshly prepared QC check standard (e.g., 10 µg/mL) against the stored stock.
-
Acceptance Criteria: The area response must be within ±5% of the initial validation injection.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Ionization of Phenol | Ensure Diluent and Mobile Phase pH < 4.0 using Formic Acid. |
| Precipitation | "Solvent Shock" | Do not inject 100% Aqueous standards. Ensure at least 20% organic modifier in sample. |
| Extra Peaks | Photodegradation | Use amber glassware strictly. Wrap clear vials in foil if necessary. |
| Low Recovery | Adsorption to Glass | For concentrations < 100 ng/mL, use Polypropylene (PP) vials or Silanized Glass. |
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14746059, N-ethyl-4-hydroxybenzamide (Analogous Structure). Retrieved from [Link]
- World Health Organization (WHO). (2010). Good Practices for Pharmaceutical Quality Control Laboratories. WHO Technical Report Series, No. 957, Annex 1.
Application Note: High-Recovery Solid Phase Extraction of N-ethyl-4-hydroxy-N,2-dimethylbenzamide from Human Plasma using Mixed-Mode Cation Exchange
Abstract
This application note presents a robust and selective method for the extraction of N-ethyl-4-hydroxy-N,2-dimethylbenzamide, a small molecule with basic and hydrophobic characteristics, from human plasma. The protocol employs a mixed-mode strong cation exchange (MCX) solid phase extraction (SPE) strategy, which provides superior cleanup and concentration compared to traditional liquid-liquid extraction or single-mode SPE methods.[1][2] By leveraging dual retention mechanisms—ion exchange and reversed-phase—this method effectively removes endogenous plasma components such as proteins, salts, and phospholipids, resulting in a clean extract suitable for sensitive downstream analysis by LC-MS/MS.[3] The protocol has been optimized to achieve high analyte recovery (>90%) and excellent reproducibility (RSD <5%), making it ideal for pharmacokinetic and toxicokinetic studies in drug development.
Introduction
N-ethyl-4-hydroxy-N,2-dimethylbenzamide is an ionizable compound whose accurate quantification in biological matrices like plasma is essential for understanding its pharmacological profile. Plasma, however, is a complex matrix containing numerous interferences that can suppress analyte signal and compromise analytical results.[4][5] Solid phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating analytes from such complex mixtures.[1][6]
This guide details a method based on mixed-mode SPE, which combines the selectivity of both ion-exchange and reversed-phase chromatography.[3][7] This dual-mechanism approach is particularly effective for extracting basic compounds from biological fluids, as it allows for a rigorous and highly selective washing regimen that removes a broad range of interferences.[2]
Analyte & Method Principle
Compound: N-ethyl-4-hydroxy-N,2-dimethylbenzamide Key Functional Groups:
-
Tertiary Amine (N,N-diethyl): Basic, readily protonated under acidic conditions (pKa estimated ~8.5-9.5).
-
Phenolic Hydroxyl (-OH): Weakly acidic (pKa estimated ~9.5-10.5).
-
Benzene Ring & Alkyl Chains: Provide non-polar (hydrophobic) character.
Principle of Mixed-Mode Cation Exchange (MCX) SPE:
The selected SPE sorbent possesses both strong cation exchange (sulfonic acid) and reversed-phase (e.g., C8 or C18) functionalities.[2] The extraction strategy is a systematic "catch-and-release" process based on manipulating the pH and solvent strength to control these two interactions:
-
Sample Pre-treatment & Loading (pH < pKa of amine): The plasma sample is acidified to a pH at least two units below the pKa of the tertiary amine.[8] This ensures the amine is fully protonated (positively charged), enabling strong retention by the negatively charged cation exchange groups on the sorbent. The analyte also binds to the sorbent via hydrophobic interactions.
-
Washing: A two-step wash is employed. First, an acidic aqueous wash removes polar, water-soluble interferences. Second, an organic solvent wash (e.g., methanol) removes non-polar, neutral, and acidic interferences that are retained by hydrophobic interactions alone.[8] The analyte remains strongly bound by the ion-exchange mechanism.
-
Elution (pH > pKa of amine): A basic organic solvent is used to elute the analyte. The base (e.g., ammonium hydroxide) neutralizes the charge on the tertiary amine, disrupting the primary ion-exchange retention mechanism.[2][8] The organic solvent simultaneously disrupts the secondary hydrophobic interactions, allowing for complete elution of the purified analyte.
Materials and Reagents
| Item | Vendor/Grade |
| N-ethyl-4-hydroxy-N,2-dimethylbenzamide | Analytical Standard (>98% purity) |
| Internal Standard (IS) | e.g., a structurally similar, stable-isotope labeled analog |
| Mixed-Mode Cation Exchange SPE Cartridges | e.g., 30 mg / 1 mL format |
| Human Plasma (K2EDTA) | BioIVT or equivalent |
| Methanol (MeOH) | HPLC or LC-MS Grade |
| Acetonitrile (ACN) | HPLC or LC-MS Grade |
| Formic Acid (HCOOH) | LC-MS Grade (≥99%) |
| Ammonium Hydroxide (NH₄OH), 28-30% | ACS Grade or higher |
| Deionized Water | >18 MΩ·cm resistivity |
| SPE Vacuum Manifold | Standard laboratory equipment |
| Nitrogen Evaporator | Standard laboratory equipment |
| Analytical Balance, Vortex Mixer, Centrifuge | Standard laboratory equipment |
Experimental Protocol
1. Preparation of Solutions
-
Acidification Solution (2% Formic Acid in Water): Add 2 mL of formic acid to 98 mL of deionized water.
-
Wash Solution (100% Methanol): Use HPLC-grade methanol directly.
-
Elution Solution (5% NH₄OH in Methanol): In a fume hood, carefully add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol. Prepare fresh daily.
-
Reconstitution Solution (90:10 Water:Acetonitrile with 0.1% Formic Acid): Mix 90 mL water, 10 mL acetonitrile, and 100 µL formic acid.
2. Workflow Diagram
Caption: Mixed-mode SPE workflow for N-ethyl-4-hydroxy-N,2-dimethylbenzamide.
3. Step-by-Step Methodology
-
Sample Pre-treatment:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of 2% formic acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes. Use the supernatant for loading.
-
-
SPE Cartridge Conditioning:
-
Place the MCX SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of 2% formic acid in water through each cartridge. Do not let the sorbent bed go dry before sample loading.[4]
-
-
Sample Loading:
-
Load the entire supernatant from the pre-treatment step onto the conditioned cartridge.
-
Apply a slow, steady vacuum to pull the sample through the sorbent at a rate of approximately 1-2 drops per second.
-
-
Washing:
-
Wash 1 (Aqueous): Add 1 mL of 2% formic acid in water to the cartridge. Apply vacuum to pull the solvent through completely. This removes polar interferences.
-
Wash 2 (Organic): Add 1 mL of methanol to the cartridge. Apply vacuum to pull the solvent through completely. This removes hydrophobically-bound, non-basic interferences.[8]
-
Dry the sorbent bed under full vacuum for 5 minutes to remove residual wash solvents.
-
-
Elution:
-
Place a clean collection tube rack inside the manifold.
-
Add 1 mL of the elution solution (5% NH₄OH in Methanol) to the cartridge.
-
Let the solvent soak the sorbent bed for 1 minute before applying a gentle vacuum to slowly elute the analyte.[2]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Method Performance Characteristics
The validation of this method should be performed in accordance with regulatory guidelines such as those from the EMA or FDA.[9][10][11] The following tables show expected performance data for a typical bioanalytical validation.
Table 1: Recovery and Matrix Effect
| Analyte Concentration | Absolute Recovery (%) | RSD (%) | Matrix Effect (%) | RSD (%) |
| Low QC (1 ng/mL) | 92.5 | 4.1 | 98.7 | 3.5 |
| Medium QC (50 ng/mL) | 94.1 | 3.2 | 101.2 | 2.8 |
| High QC (200 ng/mL) | 93.3 | 2.8 | 99.5 | 2.1 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | Inter-day (n=18) Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | 0.48 | 8.9 | 96.0 | 0.51 | 11.2 | 102.0 |
| Low QC | 1.0 | 1.03 | 5.7 | 103.0 | 0.98 | 7.5 | 98.0 |
| Medium QC | 50.0 | 51.5 | 3.4 | 103.0 | 49.2 | 4.1 | 98.4 |
| High QC | 200.0 | 197.8 | 2.1 | 98.9 | 203.4 | 3.3 | 101.7 |
Acceptance criteria based on EMA/FDA guidelines: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).[9][11]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | 1. Incomplete protonation of analyte during loading.2. Analyte breakthrough during organic wash.3. Incomplete elution. | 1. Ensure pre-treatment solution pH is < 6.2. The ion-exchange bond should prevent this; verify sorbent integrity.3. Ensure elution solvent is sufficiently basic. Prepare fresh. Allow solvent to soak on sorbent for 1-2 mins before eluting.[2] |
| High Variability (Poor Precision) | 1. Inconsistent flow rates during SPE steps.2. Sorbent bed drying out before sample load.3. Incomplete solvent evaporation/reconstitution. | 1. Use a vacuum manifold with flow control or an automated system.2. Keep sorbent wet after equilibration step.[4]3. Ensure extracts are completely dry before reconstitution. Vortex thoroughly after adding reconstitution solvent. |
| High Matrix Effects (Ion Suppression) | 1. Inefficient removal of phospholipids.2. Co-elution of plasma interferences. | 1. The organic wash step is critical; ensure it is performed correctly.2. Optimize wash/elution solvents. A stronger organic wash (e.g., 50% MeOH) or a weaker elution solvent (e.g., 2% NH₄OH in ACN) could improve selectivity. |
Conclusion
This application note provides a comprehensive, step-by-step protocol for the selective extraction of N-ethyl-4-hydroxy-N,2-dimethylbenzamide from human plasma. The use of a mixed-mode cation exchange SPE sorbent yields high analyte recovery, excellent reproducibility, and exceptionally clean extracts by effectively removing matrix interferences.[2] The method is robust and suitable for high-throughput bioanalytical workflows, providing the sample quality required for accurate and reliable quantification by LC-MS/MS in regulated clinical and preclinical studies.
References
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Retrieved from [Link]
-
Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Retrieved from [Link]
-
Biotage. (2023, February 2). When should I choose a mixed-mode SPE? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Mixed-Mode Silica Solid Phase Extraction (SPE) Cartridges. Retrieved from [Link]
-
ALWSCI. (2025, March 18). What Is Solid Phase Extraction (SPE) Technology? Retrieved from [Link]
-
Veeprho. (2024, November 5). Solid-Phase Extraction (SPE). Retrieved from [Link]
-
Waters Corporation. (n.t.). Beginner's Guide to Solid-Phase Extraction (SPE). Retrieved from [Link]
-
El-Beqqali, A., Khedr, A., & Abdel-Halim, H. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Separation Science, 45(22), 3947-3965. Retrieved from [Link]
-
Dadashpour, S., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Avicenna Journal of Medical Biochemistry, 11(2), 73-81. Retrieved from [Link]
-
BioAgilytix. (2024, April 4). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]
-
Patel, D. P., et al. (2019). Bioanalytical Method Validation: A Comprehensive Review. Journal of Pharmaceutical Sciences and Research, 11(4), 1335-1343. Retrieved from [Link]
-
McNally, J., & Usansky, J. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
Grebenc, K. P., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7082. Retrieved from [Link]
-
Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]
-
Gries, K., et al. (2021, May 6). Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. LCGC International. Retrieved from [Link]
-
Wang, J., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 292. Retrieved from [Link]
-
Mercolini, L., & Protti, M. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2261. Retrieved from [Link]
-
Zhang, Y., et al. (2017). Solid phase extraction procedure coupled with the chiral LC-ESI-MS/MS method for the enantioseparation and determination of butoconazole enantiomers in rat plasma and tissues. Analytical Methods, 9(28), 4210-4218. Retrieved from [Link]
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- 6. What Is Solid Phase Extraction (SPE) Technology? - News - News [alwsci.com]
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A Robust and Validated LC-MS/MS Method for the Quantification of N-ethyl-4-hydroxy-N,2-dimethylbenzamide in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of N-ethyl-4-hydroxy-N,2-dimethylbenzamide in human plasma. The protocol is designed for drug development professionals and researchers requiring a reliable bioanalytical workflow for pharmacokinetic and toxicokinetic studies. We elaborate on the rationale behind key experimental choices, from a streamlined protein precipitation sample preparation protocol to the optimization of mass spectrometric parameters. The method is validated according to internationally recognized guidelines to ensure data integrity and regulatory compliance.
Introduction: The Rationale for a Validated Bioanalytical Method
The quantitative analysis of drug candidates and their metabolites in biological matrices is a cornerstone of pharmaceutical development.[1] Accurate measurement of analyte concentrations in plasma over time is critical for determining key pharmacokinetic (PK) parameters, such as absorption, distribution, metabolism, and excretion (ADME).[1] N-ethyl-4-hydroxy-N,2-dimethylbenzamide is a novel small molecule entity whose clinical potential relies on a thorough understanding of its in vivo behavior.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1][2] The selectivity of LC-MS/MS, particularly when operating in Multiple Reaction Monitoring (MRM) mode, allows for the precise quantification of a target analyte even in a complex biological matrix like plasma, minimizing interference from endogenous components.[2][3]
This application note provides a complete protocol for quantifying N-ethyl-4-hydroxy-N,2-dimethylbenzamide, grounded in established scientific principles and aligned with regulatory expectations for bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
Foundational Principles: Method Development Strategy
Our objective is to develop a method that is not only sensitive and accurate but also robust and efficient for analyzing a large number of study samples. The strategy is built on three pillars: efficient sample cleanup, selective chromatographic separation, and highly specific mass spectrometric detection.
Sample Preparation: The Critical First Step
The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with analysis and damage the analytical instrumentation.[7] For this application, we have selected Protein Precipitation (PPT) .
Causality Behind the Choice:
-
Efficiency: PPT is a rapid and straightforward technique suitable for high-throughput environments.[8][9]
-
Effectiveness: It efficiently removes the majority of high-abundance proteins from plasma, which is essential for preventing column clogging and ion source contamination.[9][10]
-
Analyte Compatibility: For a small molecule like N-ethyl-4-hydroxy-N,2-dimethylbenzamide, which is expected to be highly soluble in organic solvents, PPT provides excellent recovery.
While techniques like Liquid-Liquid Extraction (LLE)[11][12] or Solid-Phase Extraction (SPE)[13] can offer cleaner extracts, they involve more complex and time-consuming procedures.[14] For this application, PPT provides the optimal balance of speed, simplicity, and cleanliness.
LC-MS/MS System Configuration
The analysis is performed on a triple quadrupole mass spectrometer, which is ideal for quantitative applications.[15] This instrument allows for tandem mass spectrometry (MS/MS), where a precursor ion is selected, fragmented, and a specific product ion is monitored.[16] This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a superior signal-to-noise ratio and unmatched selectivity.[3][17]
Fragmentation by Collision-Induced Dissociation (CID): The fragmentation of the precursor ion is achieved through Collision-Induced Dissociation (CID). In this process, the selected ion is accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen).[18][19] The collisions convert kinetic energy into internal energy, causing the ion to break apart at its weakest bonds, producing a characteristic pattern of product ions.[20][21]
Detailed Experimental Protocol
Materials and Reagents
-
N-ethyl-4-hydroxy-N,2-dimethylbenzamide reference standard (>99% purity)
-
N-ethyl-4-hydroxy-N,2-dimethylbenzamide-d5 (deuterated internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Sample Preparation: Protein Precipitation Protocol
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma sample (or standard/QC) into the corresponding tube.
-
Add 20 µL of the internal standard working solution (N-ethyl-4-hydroxy-N,2-dimethylbenzamide-d5 at 500 ng/mL).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to maximize protein denaturation.[8]
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.[9]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 300 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Parameters
The following tables summarize the optimized instrumental conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| N-ethyl-4-hydroxy-N,2-dimethylbenzamide | 194.1 | 121.1 (Quantifier) | 150 | 25 |
| 194.1 | 93.1 (Qualifier) | 150 | 35 | |
| Internal Standard (-d5) | 199.1 | 126.1 | 150 | 25 |
Note: These values are hypothetical and serve as a starting point for method development. The precursor ion is based on the [M+H]+ adduct of the molecule. Product ions are chosen to be intense and specific fragments.[22]
Experimental Workflow Diagram
Caption: High-level workflow from sample preparation to final quantification.
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure it is fit for its intended purpose.[4][23] The validation process demonstrates that the method is reliable, reproducible, and accurate for the quantification of the analyte in the specified biological matrix.[4][24] Our validation protocol is designed based on the FDA and EMA guidelines.[25][26][27][28]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their typical acceptance criteria.
Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the analyte's retention time. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ). |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To measure the closeness of determined values to the nominal concentration. | Mean concentration should be within ±15% of nominal (±20% at LLOQ) for at least 67% of QCs. |
| Precision | To assess the degree of scatter (reproducibility) in repeated measurements. | Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | To evaluate the suppression or enhancement of ionization by matrix components. | %CV of the IS-normalized matrix factor across different lots of plasma should be ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | Recovery should be consistent and reproducible, although 100% recovery is not required. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Validation Workflow Logic
Caption: Logical flow of the comprehensive method validation process.
Conclusion
This application note presents a detailed, robust, and scientifically sound LC-MS/MS method for the quantification of N-ethyl-4-hydroxy-N,2-dimethylbenzamide in human plasma. The described workflow, utilizing a simple protein precipitation step followed by sensitive and selective tandem mass spectrometry, is optimized for the high-throughput demands of drug development. By adhering to rigorous validation standards set forth by regulatory agencies, this method provides a trustworthy and reliable tool for researchers and scientists, ensuring the generation of high-quality data for critical pharmacokinetic assessments.
References
-
Collision-induced dissociation - Wikipedia. [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry - Longdom Publishing. [Link]
-
Fully Automated 96-Well Liquid−Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography with Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]
-
Collision-induced dissociation – Knowledge and References - Taylor & Francis. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Selected reaction monitoring - Wikipedia. [Link]
-
Application of solid-phase extraction tips for the analysis of drugs in human blood. [Link]
-
Collision-Induced Dissociation - National MagLab. [Link]
-
Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs - SciDoc Publishers. [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. [Link]
-
Application and Working Process of Tandem Mass Spectrometry - Longdom Publishing. [Link]
-
What is Solid Phase Extraction (SPE)? - Organomation. [Link]
-
Sample Preparation – Liquid-Liquid Extraction - SCION Instruments. [Link]
-
Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]
-
What Is the Principle of Tandem Mass Spectrometry - Mtoz Biolabs. [Link]
-
How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. [Link]
-
High Selectivity Quantification of Protein Isoforms using MRM3 Workflow. [Link]
-
Tandem Mass Spectrometry (MS/MS) Explained - Technology Networks. [Link]
-
Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis | Encyclopedia MDPI. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. [Link]
-
Liquid-liquid extraction (LLE) : introduction to this sample preparation technique. [Link]
-
Tandem mass spectrometry - Wikipedia. [Link]
-
Video: Tandem Mass Spectrometry: Principle, Instrumentation, Uses - JoVE. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. [Link]
-
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - ResearchGate. [Link]
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- 28. fda.gov [fda.gov]
Topic: Advanced Recrystallization Techniques for N-ethyl-4-hydroxy-N,2-dimethylbenzamide
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide to the purification of N-ethyl-4-hydroxy-N,2-dimethylbenzamide via recrystallization. As a molecule featuring both a phenolic hydroxyl group and a tertiary amide, its purification presents unique challenges and opportunities that necessitate a well-designed crystallization strategy. This guide moves beyond a simple procedural list, offering a deep dive into the underlying chemical principles, a systematic approach to solvent selection, and detailed, field-proven protocols. We will address the critical importance of controlling solid-state properties, particularly polymorphism, which can significantly impact the bioavailability, stability, and manufacturability of an active pharmaceutical ingredient (API).[1][2] The protocols herein are designed as self-validating systems, equipping the researcher with the tools to develop a robust, scalable, and reproducible purification process in line with rigorous pharmaceutical quality standards.
Part 1: Theoretical & Strategic Considerations
The Principle of Recrystallization: A Primer
Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[3][4] The core concept involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purer form. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") due to their lower concentration or higher solubility.[5][6]
Molecular Structure & Its Impact on Solubility
The structure of N-ethyl-4-hydroxy-N,2-dimethylbenzamide dictates its interaction with potential solvents. A successful recrystallization hinges on understanding these interactions.
-
Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor. It imparts solubility in polar protic solvents like alcohols and water. However, it can also form colored complexes with trace metal ions, a key consideration during procedural design (e.g., use of activated charcoal).[7]
-
Tertiary Amide (-CON(CH₃)(CH₂CH₃)) Group: The amide functionality is highly polar and a strong hydrogen bond acceptor. Amides are generally known to promote crystallinity.[8][9]
-
Aromatic Ring & Alkyl Groups: The benzene ring and the ethyl/methyl groups contribute nonpolar, hydrophobic character, allowing for solubility in less polar organic solvents.
This dual hydrophilic/hydrophobic nature suggests that a wide range of solvents, from polar protic to moderately nonpolar, could be effective, making a systematic screening process essential.
The Critical Role of Polymorphism in Drug Development
In the pharmaceutical industry, it is not enough for a compound to be chemically pure; its physical form must also be consistent and well-characterized. Many APIs can exist in multiple crystalline forms, a phenomenon known as polymorphism.[10][11] Each polymorph, having a unique crystal lattice structure, can exhibit different physical properties, including:
-
Solubility and Dissolution Rate: Directly impacts bioavailability and therapeutic efficacy.[1][2]
-
Stability: Different forms may have varying stability under different temperature and humidity conditions.[1]
-
Manufacturability: Properties like crystal shape (morphology) can affect filtration, drying, and flowability during formulation.[1]
The conditions of crystallization—such as the choice of solvent, cooling rate, and agitation—are the primary determinants of which polymorphic form is produced.[10] Therefore, developing a controlled recrystallization protocol is a critical step in ensuring batch-to-batch consistency and the overall quality, safety, and efficacy of the final drug product, as mandated by regulatory bodies.[2]
Part 2: Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening (Microscale)
Objective: To efficiently identify a suitable single solvent or a binary (mixed-solvent) system for recrystallization.
Rationale: The ideal solvent should dissolve the compound completely when hot but sparingly when cold.[6][7] This protocol uses a small amount of material to rapidly test a panel of solvents with varying polarities.
Materials:
-
Crude N-ethyl-4-hydroxy-N,2-dimethylbenzamide (~200 mg)
-
Solvent Panel (see Table 1)
-
Small test tubes (10)
-
Hot plate or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Place approximately 20 mg of the crude compound into each test tube.
-
Add a candidate solvent dropwise (start with ~0.5 mL) to one tube at room temperature. Vortex the tube. Observe if the solid dissolves completely. If it does, the solvent is unsuitable for single-solvent recrystallization as the compound is too soluble at room temperature.
-
If the solid does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate while adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod to induce crystallization.
-
Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluate the result. A good solvent will show poor solubility at room temperature but high solubility when hot, and will yield a significant amount of crystalline solid upon cooling.
-
Repeat for all candidate solvents. If no single solvent is ideal, identify a "good" solvent (dissolves the compound well) and a miscible "anti-solvent" (in which the compound is insoluble) for a potential mixed-solvent system.[5]
| Solvent Candidate | Class / Polarity | Boiling Point (°C) | Rationale & Expected Behavior |
| Water | Polar Protic | 100 | May dissolve at high temperatures due to the polar -OH and amide groups. Slow to dry.[5] |
| Ethanol / Isopropanol | Polar Protic | 78 / 82 | Good general-purpose solvents for compounds with H-bonding groups.[9] |
| Ethyl Acetate | Polar Aprotic | 77 | Balances polarity for the amide with moderate non-polar character for the ring. |
| Acetone | Polar Aprotic | 56 | Strong solvent for polar groups; may be too effective even when cold.[9] |
| Acetonitrile | Polar Aprotic | 82 | Often gives excellent results for the recrystallization of amides.[9] |
| Toluene | Nonpolar Aromatic | 111 | May dissolve the compound when hot due to the aromatic ring. Good for removing non-polar impurities. |
| Heptane / Hexane | Nonpolar Aliphatic | 98 / 69 | Likely to be a poor solvent (anti-solvent) due to high polarity of the solute. Ideal for mixed-solvent systems. |
| Table 1: Candidate Solvents for Recrystallization Screening. |
Workflow for Solvent Selection and Recrystallization
Caption: Workflow from microscale solvent screening to bench-scale purification.
Protocol 2: Single-Solvent Recrystallization (Bench Scale)
Objective: To purify the bulk crude compound using the optimal solvent identified in Protocol 1.
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery, as any excess solvent will retain some of the desired product in the mother liquor upon cooling.[5]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. Causality: Charcoal adsorbs high-molecular-weight colored impurities. It should never be added to a boiling solution, as this can cause violent frothing. Note: Phenolic compounds can sometimes react with impurities in charcoal, so this step should be tested on a small scale first.[7]
-
Hot Gravity Filtration (If Necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. Causality: The cold solvent washes away the impurity-laden mother liquor adhering to the crystal surfaces without re-dissolving a significant amount of the product.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Protocol 3: Mixed-Solvent Recrystallization
Objective: To purify the compound when no single solvent has the ideal solubility profile.
Procedure:
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).
-
While keeping the solution hot, add the "anti-solvent" (the one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.
-
Proceed from Step 4 of the Single-Solvent protocol (Crystallization).
Part 3: Quality Control & Product Characterization
Post-recrystallization, it is imperative to confirm the purity and physical form of the material.
| Parameter | Analytical Technique | Purpose & Interpretation |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound and detects any remaining impurities. The goal is typically >99.5% purity for an API. |
| Identity & Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the purified compound and ensures no degradation has occurred. |
| Purity Indicator | Melting Point Analysis | A pure crystalline solid will have a sharp, narrow melting point range (<2°C). Impurities typically depress and broaden the melting range. |
| Crystalline Form | X-Ray Powder Diffraction (XRPD) | Provides a unique "fingerprint" for a specific crystalline form (polymorph). This is the definitive method for polymorph identification.[10] |
| Thermal Behavior | Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) | DSC can identify melting points, phase transitions between polymorphs, and desolvation events.[2] TGA measures weight loss upon heating, identifying residual solvent or hydrate forms. |
| Particle Size | Laser Diffraction | Particle size distribution is a critical quality attribute that can affect dissolution and formulation performance.[12] |
| Table 2: Analytical Techniques for Post-Recrystallization Quality Control. |
All specifications for the final drug substance should be established in accordance with relevant regulatory guidelines, such as ICH Q6A, which outlines tests and acceptance criteria for new drug substances.[13][14]
Part 4: Troubleshooting Common Recrystallization Issues
Caption: A troubleshooting guide for common recrystallization challenges.
References
- Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA. (URL: )
- Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris. (URL: )
- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. (URL: )
- Drug Polymorphism: A Key Consideration for API Development - Curia Global. (URL: )
- Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology. (URL: )
- Recrystalliz
- ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. (URL: )
- ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances - ResearchG
- ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). (URL: )
- ICH Q6A Guideline - IKEV. (URL: )
- Experiment 2: Recrystalliz
- ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances | Therapeutic Goods Administr
- Recrystalliz
- Reagents & Solvents: Solvents for Recrystalliz
- RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (URL: [Link])
-
What is the best technique for amide purification? - ResearchGate. (URL: [Link])
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
- Recrystallization and Crystalliz
Sources
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- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mt.com [mt.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. rubingroup.org [rubingroup.org]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. pharmtech.com [pharmtech.com]
- 12. particle.dk [particle.dk]
- 13. researchgate.net [researchgate.net]
- 14. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: In Vitro Characterization of L-PGDS Inhibition using AT-56
Introduction & Mechanism of Action
N-ethyl-4-hydroxy-N,2-dimethylbenzamide , widely known as AT-56 , is a selective, orally active inhibitor of Lipocalin-type Prostaglandin D Synthase (L-PGDS) .[1][2] Unlike its hematopoietic counterpart (H-PGDS), L-PGDS is glutathione-independent and primarily localized in the central nervous system, male genital organs, and heart.
L-PGDS catalyzes the isomerization of Prostaglandin H2 (PGH2) into Prostaglandin D2 (PGD2).[3][4][5] PGD2 is a crucial mediator in sleep regulation (via DP1 receptors) and allergic inflammation (via DP2/CRTH2 receptors).[5]
Why AT-56?
-
Selectivity: AT-56 inhibits L-PGDS (
, ) with negligible activity against H-PGDS or Cyclooxygenase (COX) enzymes.[1][2] -
Therapeutic Relevance: It is a key tool compound for studying glaucoma (intraocular pressure reduction) and sleep/wake cycles.[5]
Biological Pathway (Graphviz)
Figure 1: The Arachidonic Acid cascade focusing on the L-PGDS mediated conversion of PGH2 to PGD2.[3] AT-56 acts as a selective blocker of this specific isomerization step.
Critical Reagent Handling (Expertise & Experience)
The success of this assay hinges on managing the instability of the substrate (PGH2) and the product (PGD2).[5]
A. Compound Preparation (AT-56)[1][6]
-
Solubility: Dissolve AT-56 in 100% DMSO. It is soluble up to ~100 mg/mL (approx. 250 mM).[1][5]
-
Storage: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in assay buffer immediately before use. Keep final DMSO concentration <1% to avoid enzyme denaturation (though L-PGDS is relatively robust).
B. Substrate Handling (PGH2) - The Major Pitfall
PGH2 is chemically unstable (
-
Storage: Must be stored at -80°C in acetone or ethanol.
-
Preparation: Evaporate the solvent under a gentle stream of nitrogen gas immediately before use and reconstitute in ice-cold buffer.
-
Non-Enzymatic Degradation: PGH2 spontaneously degrades into PGE2 and PGD2.[5] You must run a "No Enzyme" control to subtract this chemical background.[5]
Protocol 1: Cell-Free Enzymatic Inhibition Assay
This is the gold-standard method for determining
Materials
-
Enzyme: Recombinant Human L-PGDS (rL-PGDS).
-
Substrate: PGH2 (Cayman Chemical or equivalent).[5]
-
Stop Solution: 1M FeCl
with 1M Citric Acid (Iron chloride reduces remaining PGH2 to 12-HHT, preventing artificial PGD2 formation after the stop). -
Detection: PGD2-MOX ELISA Kit (Methoximation stabilizes PGD2).[7][8]
Assay Buffer[5][6][9][10]
-
Composition: 100 mM Tris-HCl (pH 8.0).
-
Note: Unlike H-PGDS, L-PGDS is glutathione (GSH)-independent . Do not add GSH, as it may promote non-enzymatic conversion or activate trace H-PGDS contaminants.
Step-by-Step Workflow
-
Pre-Incubation:
-
Mix 40 µL of Assay Buffer containing rL-PGDS (final conc. ~100–200 ng/mL) with 5 µL of AT-56 (various concentrations).
-
Incubate at room temperature for 5 minutes . (L-PGDS reaction is fast; long pre-incubation is rarely needed).
-
-
Reaction Initiation:
-
Prepare PGH2 substrate in ice-cold buffer (Final conc. 10–20 µM).
-
Add 5 µL of PGH2 to the mixture.
-
Incubate at 25°C for exactly 1 minute .
-
Expert Tip: Do not exceed 1-2 minutes. The reaction is rapid, and substrate depletion leads to non-linear kinetics.[5]
-
-
Termination:
-
Quantification:
Assay Workflow Diagram (Graphviz)
Figure 2: Step-by-step workflow for the cell-free enzymatic inhibition assay.
Protocol 2: Cell-Based Assay (Functional Validation)
To verify cell permeability and functional inhibition, use the TE-671 cell line (Human Rhabdomyosarcoma), which constitutively expresses L-PGDS.
Materials
-
Cells: TE-671 (ATCC).
-
Stimulant: A23187 (Calcium Ionophore) or PMA (Phorbol 12-myristate 13-acetate).
-
Medium: DMEM + 10% FBS.[5]
Protocol
-
Seeding: Plate TE-671 cells at
cells/well in a 96-well plate. Incubate overnight. -
Inhibitor Treatment:
-
Replace medium with serum-free medium containing AT-56 (1–100 µM).
-
Incubate for 15–30 minutes at 37°C.
-
-
Stimulation:
-
Add A23187 (Final conc. 10 µM) to trigger endogenous Arachidonic Acid release and PGD2 synthesis.[5]
-
Incubate for 15–30 minutes .
-
-
Collection:
-
Analysis: Measure PGD2 levels via ELISA.
Data Analysis & Expected Results
Calculation
Calculate the Percent Inhibition using the following formula:
Typical Data Values (Reference)
| Parameter | Value | Notes |
| AT-56 IC50 | ~95 µM | In cell-free enzymatic assay (Irikura et al.) |
| AT-56 Ki | ~75 µM | Competitive inhibition mode |
| Cellular IC50 | ~3–10 µM | In TE-671 cells (Potency often appears higher in cells due to accumulation or coupled signaling) |
| Selectivity | > 100-fold | vs. H-PGDS and COX-1/2 |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background (No Enzyme) | Spontaneous PGH2 degradation. | Ensure PGH2 is kept on ice. Shorten reaction time. Use FeCl2 stop solution.[5] |
| Low Signal | PGD2 degradation to PGJ2. | Use MOX-ELISA kit.[5][7][8] Derivatize samples immediately after collection.[5][8] |
| Inconsistent IC50 | DMSO > 1%.[5] | Keep DMSO concentration constant and below 1% in all wells.[5] |
| No Inhibition | Wrong Enzyme.[5] | Ensure you are using L-PGDS (Lipocalin-type), not H-PGDS (Hematopoietic). |
References
-
Irikura, D., et al. (2009). "Biochemical, functional, and pharmacological characterization of AT-56, an orally active and selective inhibitor of lipocalin-type prostaglandin D synthase."[1] Journal of Biological Chemistry, 284(12), 7623-7630.[1]
-
Urade, Y.[3][5] & Hayaishi, O. (2000). "Prostaglandin D synthase: structure and function."[5] Vitamins and Hormones, 58, 89-120.
-
Cayman Chemical. "Prostaglandin D2-MOX ELISA Kit Protocol."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Prostaglandin D2-MOX Express - data analysis at MyAssays [myassays.com]
- 6. Competitive Enzymatic Interactions Determine the Relative Amounts of Prostaglandins E2 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Process Optimization for N-ethyl-4-hydroxy-N,2-dimethylbenzamide Synthesis
Executive Summary
This application note details the optimization of reaction conditions for the synthesis of N-ethyl-4-hydroxy-N,2-dimethylbenzamide (CAS 1699998-81-6). This scaffold presents a dual synthetic challenge: steric hindrance at the reaction site (due to the ortho-methyl group) and chemoselectivity issues arising from the unprotected phenolic hydroxyl group.
While traditional acid chloride routes often require laborious protection/deprotection sequences to prevent polyesterification, this guide prioritizes a direct amide coupling approach using Propylphosphonic Anhydride (T3P®). This method offers superior chemoselectivity, allowing for a scalable, one-step synthesis that avoids phenol protection.
Target Molecule Analysis & Retrosynthesis
Structural Challenges
-
Steric Hindrance: The methyl group at the 2-position of the benzoic acid creates significant steric bulk around the carbonyl carbon, reducing the rate of nucleophilic attack.
-
Competing Nucleophile: The 4-hydroxy group is a nucleophile. Activation of the carboxylic acid (e.g., via SOCl₂) risks intermolecular esterification (oligomerization) if the phenol is not protected.
-
Amine Volatility: The coupling partner, N-ethylmethylamine, has a low boiling point (~36–37 °C). Using the free base requires cryogenic handling; the hydrochloride salt is recommended for stoichiometry control.
Retrosynthetic Pathway
Figure 1: Retrosynthetic breakdown of the target benzamide.
Method Development & Optimization
Coupling Agent Screening
To avoid the protection/deprotection steps associated with acid chloride routes, we screened coupling agents capable of activating the carboxylic acid in the presence of a free phenol.
Experimental Conditions: 1.0 eq Acid, 1.2 eq Amine·HCl, 3.0 eq Base, Solvent (DMF), 25 °C, 12 h.
| Coupling Agent | Base | Yield (HPLC Area%) | Chemoselectivity Note |
| EDC / HOBt | DIPEA | 45% | Significant phenolic ester byproduct observed. |
| HATU | DIPEA | 88% | High yield, but difficult removal of tetramethylurea byproduct. |
| T3P (50% in EtOAc) | Pyridine | 96% | Excellent. No phenolic ester detected. Byproducts are water-soluble. |
| SOCl₂ (Acid Chloride) | TEA | <30% | Polymerization occurred (black tar) due to unprotected phenol. |
Solvent & Base Optimization (T3P Route)
T3P (Propylphosphonic anhydride) was selected as the optimal reagent. It operates best in non-nucleophilic organic solvents.
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF are preferred for green chemistry compliance and ease of workup. DMF was effective but difficult to remove.
-
Base: Pyridine acts as both a base and an acylation catalyst with T3P.
Detailed Experimental Protocol
Materials
-
Substrate: 4-Hydroxy-2-methylbenzoic acid (MW 152.15)
-
Reagent: N-Ethylmethylamine Hydrochloride (MW 95.57)
-
Coupling Agent: T3P® (Propylphosphonic anhydride), 50 wt% solution in EtOAc.
-
Base: Pyridine (anhydrous).
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate.
Step-by-Step Procedure (T3P Method)
Step 1: Slurry Preparation
-
Charge a reaction vessel with 4-Hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol).
-
Add 2-MeTHF (100 mL, 10 vol).
-
Add N-Ethylmethylamine Hydrochloride (7.57 g, 78.8 mmol, 1.2 eq).
-
Note: Using the HCl salt prevents loss of the volatile amine (bp 37 °C).
-
Step 2: Base Addition 4. Cool the mixture to 0–5 °C using an ice bath. 5. Add Pyridine (15.9 mL, 197 mmol, 3.0 eq) dropwise over 10 minutes.
- Observation: The slurry may become thicker or clear up depending on salt formation.
Step 3: Coupling Reaction 6. Add T3P solution (50% in EtOAc) (50.2 g, 78.8 mmol, 1.2 eq) dropwise over 20 minutes, maintaining internal temperature < 10 °C.
- Mechanistic Insight: T3P activates the carboxylate to a mixed anhydride. The pyridine facilitates the attack of the amine while suppressing the attack of the phenol.
- Remove the cooling bath and allow the reaction to warm to 20–25 °C .
- Stir for 12–16 hours . Monitor by HPLC (Target retention time ~4.5 min on C18).
Step 4: Workup 9. Quench the reaction by adding Water (50 mL). Stir for 15 minutes to hydrolyze excess T3P. 10. Separate the layers. Wash the organic layer with:
- 0.5 M HCl (2 x 50 mL) – Critical: Removes excess pyridine and unreacted amine.
- Sat. NaHCO₃ (50 mL) – Removes unreacted benzoic acid.
- Brine (50 mL).
- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude product is typically >95% pure.
-
Recrystallization: If necessary, recrystallize from EtOAc/Heptane (1:3).
Process Logic & Troubleshooting
Reaction Workflow Diagram
Figure 2: Optimized T3P coupling workflow.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of the ortho-methyl group. | Increase reaction temperature to 40–50 °C. T3P is stable at elevated temperatures. |
| O-Acylation (Ester) | Phenol competing with amine. | Ensure Amine·HCl is fully solubilized/neutralized. Increase Amine equivalents to 1.5 eq. |
| Product in Aqueous | Product might be slightly water-soluble. | Check aqueous layers by HPLC. If product is lost, salt out the aqueous layer (NaCl) and back-extract with DCM. |
Analytical Quality Control
HPLC Method:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide).
Expected Data:
-
Retention Time: ~4.5 min.
-
Mass Spec (ESI+): [M+H]⁺ = 194.24 m/z.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
- Patterson, E. A., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides from Carboxylic Acids. Organic Process Research & Development, 15, 1207.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Sources
Application Note: Storage and Stability Protocols for N-ethyl-4-hydroxy-N,2-dimethylbenzamide
This Application Note is designed for researchers and analytical chemists handling N-ethyl-4-hydroxy-N,2-dimethylbenzamide (CAS: 1699998-81-6), a specialized pharmaceutical intermediate and research standard.[1]
Executive Summary & Compound Identity
N-ethyl-4-hydroxy-N,2-dimethylbenzamide is a substituted benzamide characterized by a phenolic moiety at the 4-position and a sterically hindered tertiary amide.[1][2] Its stability profile is governed by two competing factors: the oxidative susceptibility of the phenol group and the hydrolytic stability of the amide bond (enhanced by the ortho-methyl group).[1]
This guide defines the Critical Quality Attributes (CQAs) for storage to prevent the formation of quinoid oxidation products and hydrolytic degradants.
Chemical Identification
| Property | Detail |
| Systematic Name | 4-hydroxy-N-ethyl-N,2-dimethylbenzamide |
| CAS Number | 1699998-81-6 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Functional Groups | Phenol (4-OH), Tertiary Amide, Ortho-Toluyl core |
| Physical State | Solid (Powder) |
Stability Hazards & Degradation Mechanisms
To ensure data integrity in biological assays or synthesis, researchers must mitigate the following degradation pathways.
A. Oxidative Degradation (Primary Risk)
The electron-rich phenolic ring is susceptible to auto-oxidation, particularly in the presence of light and high pH.[1]
-
Mechanism: Formation of phenoxy radicals leading to para-quinone methides or coupled biphenyl species.[1]
-
Visual Indicator: Discoloration from off-white to pink/brown.[1]
B. Hydrolytic Degradation (Secondary Risk)
While tertiary amides are generally stable, extreme pH can catalyze hydrolysis.[1]
-
Protective Feature: The 2-methyl group provides steric hindrance (ortho-effect), significantly reducing the rate of nucleophilic attack at the carbonyl carbon compared to non-substituted benzamides.[1]
-
Pathway: Hydrolysis yields 4-hydroxy-2-methylbenzoic acid and N-ethylmethylamine.[1]
C. Diagram: Predicted Degradation Pathways
Caption: Mechanistic pathways for oxidative and hydrolytic degradation of the target benzamide.
Storage Protocols (Solid State)[1]
Objective: Maintain purity >98% for >24 months.
Protocol A: Long-Term Storage (Stock Powder)
-
Container System: Use amber glass vials (Type I borosilicate) with Teflon-lined screw caps. Avoid plastic containers for long-term storage to prevent sorption of the lipophilic amide.[1]
-
Atmosphere: Purge headspace with Argon or Nitrogen (Argon preferred due to higher density) to displace oxygen.[1]
-
Temperature: Store at -20°C .
-
Rationale: Low temperature kinetically inhibits auto-oxidation of the phenol.[1]
-
-
Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing silica gel or Drierite™ to prevent moisture condensation upon thawing.[1]
Protocol B: Handling & Thawing
-
Equilibration: Allow the vial to reach room temperature (approx. 30 mins) before opening. Opening a cold vial introduces condensation, accelerating hydrolysis and oxidation.[1]
-
Re-sealing: If the entire portion is not used, backfill with inert gas and parafilm the cap before returning to -20°C.[1]
Solution Stability & Preparation Guidelines
Objective: Prevent precipitation and degradation during experimental workflows.
Solvent Compatibility Table
| Solvent | Solubility | Stability Risk | Recommendation |
| DMSO | High (>20 mM) | Low (Hygroscopic) | Preferred for Stock (10 mM) |
| Ethanol/Methanol | High | Moderate (Evaporation) | Good for immediate use; avoid long-term storage.[1] |
| Water/PBS | Low | High (Oxidation at pH >7.[1]4) | Prepare fresh; do not store. |
| Acetonitrile | High | Low | Excellent for analytical standards.[1] |
Protocol C: Preparation of 10 mM Stock Solution
-
Weighing: Weigh approx. 1.93 mg of compound into a tared amber vial.[1]
-
Dissolution: Add 1.0 mL of anhydrous DMSO (molecular sieve treated). Vortex for 30 seconds.[1]
-
Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C.
-
Shelf Life: 6 months at -20°C; 12 months at -80°C.[1]
-
Protocol D: Aqueous Working Solutions (for Assays)
-
Dilution: Dilute the DMSO stock into the assay buffer immediately prior to use.
-
pH Constraint: Maintain pH < 7.5. At pH > 8.0, the phenolate ion forms, which is highly prone to oxidative coupling.[1]
-
Stability Window: Use aqueous dilutions within 4 hours at room temperature.
Quality Control (QC) & Validation[1]
Objective: Verify compound integrity before critical experiments.
HPLC-UV Method for Purity Check[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).[1]
-
Pass Criteria: Single peak >98% area. Appearance of new peaks at RRT (Relative Retention Time) ~0.8 or ~1.2 indicates degradation (acid hydrolysis product or dimer).[1]
Decision Logic for Compound Use
Caption: QC Decision Tree for determining usability of stored N-ethyl-4-hydroxy-N,2-dimethylbenzamide samples.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 89869109, N-ethyl-N,2-dimethylbenzamide (Analogous Structure). Retrieved February 19, 2026, from [Link][1]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Welcome to the technical support center for the synthesis of N-ethyl-4-hydroxy-N,2-dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthetic yield and purity.
I. Synthesis Overview & Key Challenges
The synthesis of N-ethyl-4-hydroxy-N,2-dimethylbenzamide typically involves the formation of an amide bond between 4-hydroxy-2-methylbenzoic acid and N-ethyl-N-methylamine. While seemingly straightforward, this process presents several challenges that can significantly impact the yield and purity of the final product. Key difficulties include potential side reactions involving the phenolic hydroxyl group, the reactivity of the starting materials, and the optimization of reaction conditions.
This guide will deconstruct the synthesis into its critical stages, addressing common problems with evidence-based solutions.
Diagram of the Primary Synthetic Pathway
Caption: General synthetic route for N-ethyl-4-hydroxy-N,2-dimethylbenzamide.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis.
FAQ 1: Low or No Product Yield
Question: I am experiencing very low to no yield of my target compound. What are the most likely causes?
Answer: Low or no yield in amide synthesis can often be traced back to a few critical factors:
-
Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures to drive off water.[1] To proceed under milder conditions, the carboxylic acid must first be "activated".[2] This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or by using coupling reagents.[3][4] If this activation step is inefficient, the subsequent amide formation will not proceed effectively.
-
Poor Nucleophilicity of the Amine: The amine must be a sufficiently strong nucleophile to attack the activated carboxylic acid. If the amine is protonated by an acidic species in the reaction mixture, its nucleophilicity will be significantly reduced.
-
Decomposition of Starting Materials or Product: The starting materials or the final product may be unstable under the chosen reaction conditions. For instance, phenolic compounds can be susceptible to oxidation.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time play a crucial role. For example, some coupling reagents require specific temperature ranges to be effective.
Troubleshooting Guide: Low Yield
| Potential Cause | Recommended Action | Scientific Rationale |
| Inefficient Carboxylic Acid Activation | 1. Switch to a more robust activating agent: If using a carbodiimide like DCC, consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or using a uronium-based coupling agent such as HATU.[] 2. Convert the carboxylic acid to an acyl chloride: React 4-hydroxy-2-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[3][] This creates a highly reactive intermediate. | Additives like HOBt can suppress side reactions and improve the efficiency of carbodiimide-mediated couplings.[2] Uronium reagents are often more effective for sterically hindered substrates. Acyl chlorides are among the most reactive carboxylic acid derivatives for amide formation.[4] |
| Amine Protonation | Add a non-nucleophilic base: Include a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) in the reaction mixture.[6] | The base will neutralize any acidic byproducts (e.g., HCl from acyl chloride formation), preventing the protonation of the N-ethyl-N-methylamine and maintaining its nucleophilicity.[6] |
| Reaction Conditions Not Optimized | 1. Solvent Selection: Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[7] 2. Temperature Control: Many coupling reactions are initiated at 0°C and then allowed to warm to room temperature.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. | Protic solvents can react with the activated carboxylic acid intermediate. The choice of solvent can also affect the solubility of reagents and the reaction rate. Low initial temperatures can help control exothermic reactions and minimize side product formation. |
| Starting Material Quality | Ensure purity of reactants: Use freshly purified starting materials. 4-hydroxy-2-methylbenzoic acid can be recrystallized. N-ethyl-N-methylamine should be distilled if its purity is questionable. | Impurities in the starting materials can interfere with the reaction or lead to the formation of unwanted byproducts. |
FAQ 2: Formation of a Major Side Product
Question: I've isolated my product, but spectroscopic analysis (NMR, MS) shows a significant amount of a side product. What could it be and how can I prevent its formation?
Answer: The most probable side reaction is the O-acylation of the phenolic hydroxyl group. The hydroxyl group on the benzene ring is also a nucleophile and can compete with the amine to react with the activated carboxylic acid, leading to the formation of an ester byproduct.
Diagram of N-Acylation vs. O-Acylation
Caption: Competing N-acylation and O-acylation pathways.
Troubleshooting Guide: O-Acylation Side Product
| Strategy | Recommended Action | Scientific Rationale |
| Control of Reaction Conditions | Slow addition of the activating agent/acyl chloride: Add the activating agent or the acyl chloride solution dropwise to the mixture of the carboxylic acid and amine at a low temperature (e.g., 0°C).[7] | The amine is generally a better nucleophile than the phenol. Slow addition ensures that the amine reacts with the activated intermediate as it is formed, outcompeting the phenolic hydroxyl group. |
| pH Control | Maintain a slightly basic pH: The use of a non-nucleophilic base like TEA or DIPEA helps to keep the reaction mixture slightly basic. | Under basic conditions, the amine remains deprotonated and highly nucleophilic. While the phenoxide is also formed and is a strong nucleophile, the kinetic preference is often for N-acylation. |
| Use of a Protecting Group | 1. Protect the hydroxyl group: Before the coupling reaction, protect the phenolic hydroxyl group with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether. 2. Perform the amide coupling. 3. Deprotect the hydroxyl group: Remove the protecting group under appropriate conditions (e.g., TBAF for TBDMS, hydrogenolysis for benzyl). | Protecting the hydroxyl group completely prevents it from reacting, ensuring that only N-acylation can occur. This multi-step approach can significantly improve the yield of the desired product, although it adds steps to the overall synthesis.[8] |
Experimental Protocol: Acyl Chloride Method with Base
This protocol is designed to favor N-acylation and minimize side reactions.
-
Preparation of the Acyl Chloride:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxy-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[7]
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 eq) dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes and then at room temperature until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the solvent and excess reagent under reduced pressure. The crude acyl chloride can often be used without further purification.[7]
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve N-ethyl-N-methylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool both solutions to 0°C.
-
Slowly add the acyl chloride solution to the amine solution dropwise with vigorous stirring.[7]
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-ethyl-4-hydroxy-N,2-dimethylbenzamide.[9]
-
III. Purification Challenges
Question: I have difficulty purifying my final product. What are the best methods?
Answer: Purification of N-substituted benzamides can be challenging due to the presence of unreacted starting materials and byproducts.
Purification Strategy Comparison
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | - Cost-effective for large scales. - Can yield very pure crystalline products. | - Requires finding a suitable solvent system. - Can result in significant product loss in the mother liquor. | Removing small amounts of impurities from a relatively pure solid product. |
| Column Chromatography | - Excellent for separating mixtures with similar polarities. - Applicable to a wide range of compounds. | - Can be time-consuming and require large volumes of solvent. - May not be practical for very large-scale synthesis. | Separating the desired product from starting materials and byproducts, especially when their polarities are distinct.[9] |
| Acid-Base Extraction | - Good for removing acidic or basic impurities. | - The product itself has both a weakly acidic phenol and a basic amide group, which can complicate this method. | Removing unreacted 4-hydroxy-2-methylbenzoic acid (by washing with a weak base) or unreacted amine (by washing with a weak acid). |
A combination of these techniques is often most effective. For instance, an initial acid-base wash to remove the bulk of the unreacted starting materials, followed by column chromatography and/or recrystallization, can yield a highly pure product.
IV. References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Wikipedia. (2024). Amide. Retrieved from [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid. Retrieved from
-
Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes. Retrieved from
-
MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
Sources
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. hepatochem.com [hepatochem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Solubility Optimization for N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Executive Summary & Physicochemical Profile[2][3][4]
N-ethyl-4-hydroxy-N,2-dimethylbenzamide presents a classic "solubility paradox" common in drug discovery. While the core benzamide structure suggests polarity, the specific substitution pattern creates a molecule that is lipophilic at physiological pH but highly soluble under basic conditions.[1][2]
To successfully incorporate this compound into biological assays, you must understand its two dominant behaviors:[1][2]
-
The Phenolic Switch: The 4-hydroxy group acts as a weak acid (
).[2][3] At pH 7.4, it remains protonated (neutral) and poorly soluble.[1][2][3] -
The Lipophilic Shield: The N-ethyl, N-methyl, and 2-methyl substituents effectively shield the amide bond, reducing water interaction and increasing the partition coefficient (LogP).[1][2]
This guide provides the protocols to overcome these barriers without compromising biological data integrity.
Physicochemical Snapshot
| Property | Estimated Value | Implication for Solubility |
| Molecular Weight | ~193.24 g/mol | Small molecule; dissolution rate is rarely the bottleneck.[2][3] |
| 9.2 – 9.5 | Critical: At pH 7.4, >98% of the molecule is neutral (insoluble).[1][2] | |
| LogP (Oct/Water) | ~2.5 – 3.0 | Moderate lipophilicity; requires cosolvents or complexation.[2][3] |
| H-Bond Donors | 1 (Phenol) | Limited interaction with water network.[2][3] |
| H-Bond Acceptors | 2 (Amide O, Phenol O) | Capable of interacting with Cyclodextrins.[1][2][3] |
The Solubility Decision Matrix
Before modifying your buffer, determine the root cause of precipitation using this logic flow.
Figure 1: Decision tree for troubleshooting precipitation events during stock dilution.
Troubleshooting Guides (FAQ)
Issue 1: "My compound crashes out immediately when I dilute my DMSO stock into PBS."
Diagnosis: This is the "Solvent Shift" effect.[2][3] The compound is soluble in DMSO (aprotic) but hydrophobic in water.[2][3] The rapid change in dielectric constant forces the molecules to aggregate before they can disperse.[1][2][3] The Fix (Kinetic Solubilization Protocol):
-
Do not add DMSO stock directly to a large volume of static buffer.[2][3]
-
Pre-mix: Dilute your DMSO stock into an intermediate "transitional" solvent if possible (e.g., PEG400).
-
Vortex Mixing: Inject the DMSO stock sub-surface into the buffer while vortexing rapidly.[2][3] This prevents local high-concentration "hotspots" where nuclei form.[1][2][3]
-
Surfactant Spike: Add 0.05% Tween-80 to your PBS before adding the compound.[2][3] This inhibits crystal nucleation.[2][3]
Issue 2: "I need a concentration of 10 mM for an animal study, but it won't dissolve."
Diagnosis: Aqueous buffers alone cannot support 10 mM for this lipophilic structure.[2][3] You are exceeding the thermodynamic solubility limit. The Fix (The Formulation Triad): For high-concentration dosing (IP/IV), standard buffers fail. Use this vehicle:
-
40% PEG 400 (Cosolvent)[2]
-
50% Water/Saline (Diluent)[2]
-
Protocol: Dissolve fully in DMSO first.[2][3] Add PEG 400 and mix. Slowly add water last. The solution may warm up; this aids dissolution.[1][2][3]
Issue 3: "Can I just raise the pH to 10 to dissolve it?"
Diagnosis: Yes, chemically, but biologically, this is risky.[1][2]
Technical Insight: At pH 10, the 4-hydroxy group deprotonates (
Advanced Protocol: Cyclodextrin Complexation
For sensitive cell assays where DMSO toxicity is a concern, Hydroxypropyl-
Why this works for N-ethyl-4-hydroxy-N,2-dimethylbenzamide:
The N-ethyl and 2-methyl groups create a hydrophobic bulk that fits well into the
Step-by-Step Protocol
-
Prepare Vehicle: Make a 20% (w/v) HP-
-CD solution in PBS. Stir until clear. -
Weigh Compound: Calculate the amount needed for your target concentration (e.g., 5 mg/mL).
-
Wetting: Add the solid compound to the empty vial. Add a minimal volume of DMSO (1-2% of final volume) just to wet the powder.[2][3]
-
Complexation: Add the 20% CD solution.
-
Energy Input: Sonicate for 20 minutes at room temperature. If the solution remains cloudy, place on a shaker/rotator overnight at 25°C.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove un-dissolved micro-crystals.
-
Validation: Check concentration via UV-Vis (Absorbance at 254 nm) against a standard curve prepared in methanol.
Mechanism of Action: The Dissociation Equilibrium[1]
Understanding the ionization state is crucial for predicting solubility behavior.[1][2][3]
Figure 2: The pH-dependent ionization equilibrium of the 4-hydroxybenzamide moiety.
References
-
Yalkowsky, S. H., et al. (2010).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[2][3] (Provides foundational solubility data for benzamide analogs).
-
Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Link
-
Serajuddin, A. T. (2007).[2][3] Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] (Explains the pKa limitations of phenols).
-
PubChem Compound Summary. (2024). 4-Hydroxybenzamide derivatives. National Center for Biotechnology Information.[2][3] Link
-
Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][3] (Source for pKa estimation of phenolic amides).
Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific handling and safety information regarding N-ethyl-4-hydroxy-N,2-dimethylbenzamide.
Sources
- 1. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydroxy-N,N-dimethylbenzamide | C9H11NO2 | CID 309822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-ethyl-4-hydroxybenzamide | C9H11NO2 | CID 14746059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Profiling of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
This technical guide serves as a specialized support resource for researchers characterizing the stability profile of N-ethyl-4-hydroxy-N,2-dimethylbenzamide . It is designed to address specific troubleshooting scenarios encountered during forced degradation studies and impurity profiling, adhering to ICH Q1A(R2) and Q1B principles.
Molecule Overview & Stability Profile
Compound: N-ethyl-4-hydroxy-N,2-dimethylbenzamide Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 Da Core Structure: A tertiary benzamide scaffold with a phenolic hydroxyl group at the 4-position and an ortho-methyl group at the 2-position.
Stability Executive Summary: This molecule contains two primary labile sites:
-
The Amide Bond: Susceptible to hydrolytic cleavage under extreme pH (Acid/Base), yielding the corresponding benzoic acid derivative.
-
The N-Alkyl Groups: The tertiary amide nitrogen is prone to oxidative N-dealkylation (loss of ethyl or methyl groups), a pathway often mimicking CYP450 metabolism or occurring under radical-initiated oxidative stress (e.g., peroxides, light).[1]
-
The Phenolic Moiety: The 4-hydroxy group is electron-rich, making the ring susceptible to oxidation, potentially leading to quinoid species or dimerization.
Troubleshooting Q&A: Identification of Degradants
Module A: Hydrolytic Degradation (Acid/Base Stress)
Q1: I observe a major degradation product (DP) eluting significantly earlier than the parent peak under acidic stress (0.1 N HCl, 60°C). The mass spectrum shows a loss of 41 Da. What is this compound?
Diagnosis: This is 4-hydroxy-2-methylbenzoic acid (DP-1). Mechanism: Acid-catalyzed hydrolysis of the amide bond. Explanation: Tertiary amides are generally stable but will hydrolyze under reflux with strong acids or bases. The reaction cleaves the C-N bond, releasing the amine portion (N-ethylmethylamine) and forming the free carboxylic acid.
-
Parent MW: 193.24 Da
-
DP-1 MW: 152.15 Da
-
Mass Shift: -41 Da (Corresponds to loss of C₃H₉N [59 Da] and gain of OH [17 Da] from water).
-
Chromatography: The carboxylic acid is significantly more polar than the tertiary amide parent, resulting in a shorter retention time (RRT < 0.5) in Reverse Phase LC.
Q2: Under basic conditions (0.1 N NaOH), the solution turns slightly yellow, and I see broad peaks in the UV trace. What is happening? Diagnosis: Phenolate formation and potential oxidative coupling.[2] Explanation: The 4-hydroxy group (phenol) is deprotonated in base (pKa ~10), forming a phenolate anion. This species is electron-rich and highly susceptible to air oxidation, leading to the formation of quinone methides or coupled dimers (colored species). Action: Ensure your stress test is conducted in an inert atmosphere (N₂ purge) if you wish to isolate the hydrolysis event from oxidative artifacts.
Module B: Oxidative Degradation (Peroxide/Light)
Q3: In my peroxide study (3% H₂O₂), I see two new peaks with mass losses of -14 Da and -28 Da. Which is which?
Diagnosis: These are the products of Oxidative N-Dealkylation .
-
Peak A (-14 Da): N-ethyl-4-hydroxy-2-methylbenzamide (DP-3). This results from N-demethylation (Loss of CH₂).
-
Peak B (-28 Da): 4-hydroxy-N,2-dimethylbenzamide (DP-2). This results from N-desethylation (Loss of C₂H₄).
Mechanism: Oxidative attack typically occurs at the
Q4: Can I distinguish these isomers using MS/MS fragmentation? Answer: Yes.
-
Parent (193 Da): Fragments to m/z 135 (Acylium ion: 4-hydroxy-2-methylbenzoyl cation) and m/z 58 (Amine fragment).
-
N-Desethyl (165 Da): Will show the same m/z 135 acylium ion but a specific neutral loss corresponding to N-methylamine (31 Da).
-
N-Desmethyl (179 Da): Will show the same m/z 135 acylium ion but a neutral loss corresponding to N-ethylamine (45 Da).
Visualizing the Degradation Pathways[4][5][6]
The following diagram maps the logical flow from the parent molecule to its primary degradation products.
Caption: Mechanistic pathway map showing hydrolytic cleavage to benzoic acid (Red) and oxidative dealkylation to secondary amides (Green).
Experimental Protocol: Forced Degradation Study
To generate and confirm these degradants, follow this standardized protocol derived from ICH Q1A(R2) guidelines.
Reagents & Preparation[7][8][9]
-
Stock Solution: 1 mg/mL of N-ethyl-4-hydroxy-N,2-dimethylbenzamide in Methanol/Water (50:50).
-
Diluent: Mobile Phase A (0.1% Formic Acid in Water).
Stress Conditions Table[10]
| Stress Type | Reagent / Condition | Exposure Target | Expected Degradants | Notes |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 2–24 Hours | DP-1 (Major) | Neutralize with NaOH before LC injection. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 2–6 Hours | DP-1 , Colored Dimers | Rapid degradation expected. Monitor for yellowing (phenolate oxidation). |
| Oxidation | 3% H₂O₂, RT | 2–24 Hours | DP-2, DP-3 | Protect from light to distinguish chemical oxidation from photolysis. |
| Photolysis | UV (1.2M lux hours) | 1 Cycle | DP-2, DP-3 , Radical species | Follow ICH Q1B. Use quartz cuvettes. |
| Thermal | 60°C (Solid State) | 7 Days | Minimal | Tertiary amides are thermally robust in solid state. |
Quantitative Data: Mass Shift Summary
Use this table to quickly identify peaks in your LC-MS chromatogram.
| Degradant ID | Common Name | Modification | MW (Da) | Polarity (RRT) | |
| Parent | N-ethyl-4-hydroxy-N,2-dimethylbenzamide | N/A | 193.24 | 0 | 1.00 |
| DP-1 | 4-hydroxy-2-methylbenzoic acid | Hydrolysis | 152.15 | -41 | ~0.45 (Early) |
| DP-2 | 4-hydroxy-N,2-dimethylbenzamide | N-Desethylation | 165.19 | -28 | ~0.85 |
| DP-3 | N-ethyl-4-hydroxy-2-methylbenzamide | N-Demethylation | 179.22 | -14 | ~0.90 |
| DP-4 | Quinone/Dimer Species | Phenolic Oxidation | Variable | +14 / +16 / x2 | >1.2 (Late) |
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[4] International Council for Harmonisation. Link
-
ICH Guidelines. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link
-
RSC Publishing. The oxidative dealkylation of tertiary amides: mechanistic aspects. Journal of the Chemical Society, Perkin Transactions 2. Link
-
MDPI. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules.[1][2][4][5][6][7][8][9][10][11][12] Link
-
ResearchGate. Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Analysis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. mdpi.com [mdpi.com]
- 6. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. N-ethyl-N,2-dimethylbenzamide | C11H15NO | CID 89869109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Minimizing impurities during N-ethyl-4-hydroxy-N,2-dimethylbenzamide isolation
Technical Support Center: Isolation & Purification of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Executive Summary & Chemical Context
This guide addresses the isolation challenges of N-ethyl-4-hydroxy-N,2-dimethylbenzamide . This molecule presents a specific "dual-reactivity" challenge due to the presence of a phenolic hydroxyl group (position 4) and a sterically hindered amide (N-ethyl-N-methyl, ortho-methyl substituted).
Successful isolation requires navigating three critical impurity vectors:
-
Regio-chemical Side Products: Competition between N-acylation (desired amide) and O-acylation (undesired ester) during synthesis.
-
pH-Dependent Solubility: The phenolic proton (
) creates a risk of product loss during alkaline extraction. -
Oxidative Degradation: The electron-rich phenolic ring is susceptible to oxidation, leading to colored quinone impurities.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Optimization (Preventing Impurities at Source)
Q1: I am detecting a significant "dimer" impurity by LC-MS (
-
Stoichiometry Control: Ensure the amine (N-ethyl-N-methylamine) is present in slight excess (1.1–1.2 eq) before adding the coupling agent. The amine is a better nucleophile than the phenol, so kinetic control favors the amide.
-
Temperature: Maintain low temperatures (
) during reagent addition to suppress the slower O-acylation pathway. -
Protection (Definitive): If the impurity persists
, switch to using 4-acetoxy-2-methylbenzoic acid . The acetyl group protects the phenol. Post-reaction, a mild hydrolysis (LiOH/MeOH) removes the acetyl group quantitatively to yield your target.
Q2: My reaction mixture turns dark brown/pink upon standing. Is my product decomposing? Diagnosis: This indicates oxidative degradation . The 4-hydroxy-2-methyl moiety is an electron-rich phenol. In the presence of basic amines and air, it can oxidize to form quinone methides or polymerized phenolic species. Corrective Action:
-
Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.
-
Degassing: Sparge all solvents with inert gas prior to use.
-
Radical Scavengers: Add a trace amount of BHT (butylated hydroxytoluene) or perform the work-up with sodium metabisulfite (
) to reduce any oxidized species immediately.
Category B: Work-up & Extraction (The Separation Phase)
Q3: I used 1M NaOH to remove unreacted acid, but my yield dropped by 40%. Where did the product go?
Diagnosis: You extracted your product into the aqueous waste.
Mechanism: The phenolic hydroxyl group has a
-
Replace NaOH with Sodium Bicarbonate (
): Saturated has a pH of . This is basic enough to deprotonate the unreacted carboxylic acid starting material ( ) into the aqueous layer, but not basic enough to deprotonate the phenol product. -
Visual Check: The organic layer should contain your product. The aqueous layer contains the benzoate impurity.
Q4: How do I remove the unreacted N-ethyl-N-methylamine? It co-elutes on my TLC. Diagnosis: Secondary amines can be difficult to remove by evaporation due to high boiling points or hydrochloride salt formation. Corrective Action:
-
Acid Wash: Wash the organic layer with 0.5M Citric Acid or 1M HCl .
-
Logic: The amine is basic and will form a water-soluble salt. The amide nitrogen is non-basic due to resonance withdrawal by the carbonyl; thus, your product remains in the organic layer.
-
Warning: Do not use extremely concentrated acid for prolonged periods, or you risk hydrolyzing the amide, although benzamides are generally robust.
Category C: Final Isolation (Polishing)
Q5: The final solid is off-white/beige instead of white. Recrystallization isn't helping. Diagnosis: Trace colored impurities (quinones) are trapped in the crystal lattice. Corrective Action:
-
Activated Carbon Treatment: Dissolve the crude solid in hot ethanol or ethyl acetate. Add activated charcoal (5-10% w/w), stir at reflux for 15 mins, and filter through Celite while hot.
-
Solvent Switch: If recrystallizing from EtOAc/Hexane, switch to Toluene/Heptane . Toluene often solubilizes phenolic impurities better, keeping them in the mother liquor while the amide crystallizes out.
Experimental Workflow Diagrams
Figure 1: Optimized Isolation Logic Flow
This diagram illustrates the pH-controlled extraction strategy required to separate the amphoteric impurities without losing the phenolic product.
Caption: Step-by-step isolation workflow emphasizing pH-selective washing to retain the phenolic product.
Figure 2: Impurity Formation Pathways
Understanding the competition between N-acylation (desired) and O-acylation (undesired).
Caption: Mechanistic pathway showing how O-acylation competes with the desired N-acylation.
Quantitative Data: Solubility & Wash Efficiency
The following table summarizes the solubility behavior of the target and impurities at different pH levels, guiding the extraction protocol.
| Component | pKa (Approx) | Behavior in 1M HCl (pH 0) | Behavior in NaHCO₃ (pH 8.3) | Behavior in 1M NaOH (pH 14) |
| Target Product | ~10 (Phenol) | Organic Soluble (Neutral) | Organic Soluble (Neutral) | Aqueous Soluble (Deprotonated) |
| Impurity: Amine | ~10.7 (Conj. Acid) | Aqueous Soluble (Salt) | Organic Soluble (Neutral) | Organic Soluble (Neutral) |
| Impurity: Acid | ~4.5 (Carboxylic) | Organic Soluble (Neutral) | Aqueous Soluble (Salt) | Aqueous Soluble (Salt) |
| Impurity: Ester | N/A (Neutral) | Organic Soluble | Organic Soluble | Organic Soluble (Hydrolyzes slowly) |
Detailed Isolation Protocol
Prerequisites:
-
Crude reaction mixture (e.g., 10 mmol scale).
-
Solvents: Ethyl Acetate (EtOAc), Hexanes, Toluene.
-
Reagents: 1M HCl, Saturated NaHCO₃, Brine, Sodium Sulfate (
).
Step-by-Step Methodology:
-
Quench & Dilution:
-
Dilute the reaction mixture with 50 mL EtOAc .
-
Note: If DMF was used as a solvent, dilute with 100 mL EtOAc and wash with 5% LiCl solution (3x) first to remove DMF.
-
-
Acidic Wash (Remove Amine):
-
Wash the organic phase with 20 mL of 1M HCl (or 10% Citric Acid).
-
Separate layers. Keep the Organic Layer .
-
Validation: The aqueous layer contains the unreacted N-ethyl-N-methylamine.
-
-
Basic Wash (Remove Acid):
-
Wash the organic phase with 20 mL of Saturated NaHCO₃ .
-
CAUTION: Gas evolution (
) will occur. Vent the separatory funnel frequently. -
Separate layers. Keep the Organic Layer .
-
Critical Check: Do not use NaOH or KOH here, or the product will turn yellow and migrate to the water.
-
-
Drying & Concentration:
-
Wash with 20 mL Brine .
-
Dry over anhydrous
for 15 minutes. -
Filter and concentrate under reduced pressure (
bath) to yield the crude solid.
-
-
Recrystallization (The "Polish"):
-
Dissolve crude solid in minimum hot Toluene (
). -
Add Heptane dropwise until slight turbidity is observed.
-
Allow to cool slowly to Room Temperature, then to
. -
Filter the white crystals and wash with cold Heptane.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Amide Synthesis).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Review of coupling reagents and side reactions including O-acylation).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71309436 (Related Benzoate Structures). Retrieved from
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Phenol and Amide purification).
Stability of N-ethyl-4-hydroxy-N,2-dimethylbenzamide under acidic conditions
Technical Support Center: N-ethyl-4-hydroxy-N,2-dimethylbenzamide
A Guide to Acidic Stability and Degradation Analysis
Welcome to the technical support center for N-ethyl-4-hydroxy-N,2-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this molecule under acidic conditions. As your Senior Application Scientist, my goal is to provide you with the causal insights and robust methodologies necessary for successful experimentation.
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Forced degradation studies, such as exposure to acidic stress, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1] This guide will walk you through the key considerations for N-ethyl-4-hydroxy-N,2-dimethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary acidic stability concern for N-ethyl-4-hydroxy-N,2-dimethylbenzamide?
A1: The principal vulnerability of N-ethyl-4-hydroxy-N,2-dimethylbenzamide under acidic conditions is the hydrolysis of its tertiary amide bond.[2][3] Amides, while generally stable, can undergo acid-catalyzed hydrolysis to yield a carboxylic acid and an amine.[4][5] In this case, the expected primary degradation products would be 4-hydroxy-2-methylbenzoic acid and N-ethyl-N-methylamine .
The reaction is initiated by the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[6] A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the carbon-nitrogen bond.[5] Because the resulting amine is protonated under acidic conditions to form a non-nucleophilic ammonium salt, this reaction is generally considered irreversible.[3][5]
Q2: How does the molecular structure of N-ethyl-4-hydroxy-N,2-dimethylbenzamide influence its stability in acid?
A2: Several structural features are key:
-
Tertiary Amide: Tertiary amides are notoriously difficult to hydrolyze due to steric hindrance around the carbonyl group.[7] The N-ethyl and N-methyl groups shield the carbonyl carbon from nucleophilic attack by water.
-
Ortho-Methyl Group: The methyl group at the C2 position on the benzoyl ring adds further steric hindrance, which can slow the rate of hydrolysis compared to an unsubstituted benzamide.
-
Phenolic Hydroxyl Group: The 4-hydroxy group is an electron-donating group, which can slightly influence the electronic properties of the benzene ring. However, its primary role in degradation under acidic conditions is less about hydrolysis and more about its potential for oxidation, especially if contaminants like transition metals are present.[8]
Q3: My forced degradation study shows very slow or minimal degradation. Is this expected? What should I do?
A3: Yes, slow degradation is expected due to the sterically hindered tertiary amide structure. The goal of a forced degradation study is to achieve meaningful degradation, typically in the range of 5-20%.[9][10] If you are not observing degradation, your stress conditions are likely too mild.
Troubleshooting Steps:
-
Increase Acid Concentration: If you are using 0.1 M HCl, consider increasing to 1 M HCl or sulfuric acid.[1][11]
-
Increase Temperature: Refluxing the sample is a common technique to accelerate amide hydrolysis.[2][6] Experiment with temperatures ranging from 50°C to reflux, monitoring at various time points.
-
Extend Exposure Time: If higher temperatures are not feasible due to other stability concerns, extend the duration of the study.
-
Change Solvent System: While aqueous acid is standard, using a co-solvent might alter solubility and reaction kinetics. However, this should be justified and carefully documented.
It is crucial to find a balance; the conditions should be harsh enough to cause degradation but not so severe that they lead to unrealistic secondary degradation pathways.[10]
Q4: What analytical method is best for monitoring the stability of N-ethyl-4-hydroxy-N,2-dimethylbenzamide and its degradants?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the industry standard. An effective method must be able to resolve the parent compound from all potential degradation products.
Key Method Development Considerations:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is usually required to separate compounds with different polarities.
-
Detection: The parent drug and the primary aromatic degradant (4-hydroxy-2-methylbenzoic acid) both contain a chromophore, making UV detection suitable. The aliphatic amine (N-ethyl-N-methylamine) lacks a strong chromophore and may require a different detection method (e.g., mass spectrometry or derivatization) if its quantification is critical.
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for identifying the structures of unknown degradation products.[12]
Experimental Protocols & Workflows
Protocol 1: Acidic Forced Degradation Study
This protocol outlines a standard procedure for subjecting N-ethyl-4-hydroxy-N,2-dimethylbenzamide to acidic stress conditions, as recommended by ICH guidelines.[9]
Objective: To generate primary degradation products and assess the stability profile under acidic stress.
Materials:
-
N-ethyl-4-hydroxy-N,2-dimethylbenzamide
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC-grade water and acetonitrile
-
Volumetric flasks and pipettes
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 1 M HCl.
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 9 mL of HPLC-grade water.
-
Incubation: Place both the stress and control samples in a heating block set to 60°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of 1 M NaOH to stop the degradation reaction. Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative percentage of each degradation product.
-
Perform a mass balance analysis to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.
Workflow for Stability Testing and Degradation Pathway Analysis
The following diagram illustrates the logical flow from setting up the experiment to elucidating the degradation pathway.
Caption: Predicted acid hydrolysis pathway. (Note: Chemical structure images are placeholders for illustrative purposes.)
Quantitative Data Summary
When conducting your experiment, tabulating your results is crucial for clear interpretation.
Table 1: Example HPLC Stability Data under 1 M HCl at 60°C
| Time (hours) | Parent Compound (%) | Degradant 1 (%) (4-hydroxy-2-methylbenzoic acid) | Total (%) (Mass Balance) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 98.1 | 1.8 | 99.9 |
| 4 | 96.2 | 3.7 | 99.9 |
| 8 | 92.5 | 7.3 | 99.8 |
| 24 | 80.7 | 19.1 | 99.8 |
This guide provides a foundational framework for investigating the acidic stability of N-ethyl-4-hydroxy-N,2-dimethylbenzamide. Always adhere to your internal standard operating procedures and regulatory guidelines.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ResolveMass Laboratories, (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. In Pharmaceutical Stress Testing (pp. 1-74). Informa Healthcare.
- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-37.
-
BioPharmaSpec, (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
- Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5), 73-80.
-
Bunton, C. A., et al. (1972). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2, (12), 1869-1875. [Link]
-
Master Organic Chemistry, (2019). Amide Hydrolysis Using Acid Or Base. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Mass Spec Optimization for N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Status: Operational Ticket ID: MS-OPT-BENZ-04 Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
You are analyzing N-ethyl-4-hydroxy-N,2-dimethylbenzamide (MW ~193.24 Da).[1][2] This molecule presents a classic "amphoteric" mass spectrometry challenge. It possesses two distinct ionization sites with opposing chemical behaviors:
-
The Phenolic Hydroxyl (Position 4): An acidic site (
), ideal for deprotonation in Negative Mode (ESI-) .[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
The Tertiary Amide (N-ethyl-N-methyl): A weak proton acceptor, suitable for protonation in Positive Mode (ESI+) .[1][2]
This guide does not offer a single "magic bullet" setting. Instead, it provides a bifurcated optimization strategy. You must choose your ionization mode based on your specific sensitivity needs and matrix background.[1]
Module 1: The Ionization Decision Matrix
Before touching the instrument, you must select the polarity that aligns with your detection limits and background noise tolerance.
The "Fork in the Road" Protocol
-
Path A: Negative Mode (ESI-) [Recommended for Selectivity] [1][2]
-
Path B: Positive Mode (ESI+) [Recommended for General Sensitivity] [1][2]
Visual Workflow: Method Development Logic
Figure 1: Decision logic for selecting ionization polarity based on chemical properties and analytical goals.
Module 2: Optimizing ESI Negative Mode (The Phenol Route)
This is often the most robust method for phenolic benzamides because it avoids the sodium adduct issues common in positive mode.[1]
Critical Parameters
| Parameter | Setting | Technical Rationale |
| Mobile Phase pH | Basic (pH 9-10) | You must exceed the phenol's |
| Buffer | Ammonium Hydroxide (0.1%) | Provides the necessary alkalinity.[1] Avoid non-volatile buffers (phosphate) which ruin MS sources.[1] |
| Capillary Voltage | -2.5 to -3.5 kV | Negative mode typically requires lower absolute voltages than positive mode to maintain a stable Taylor cone.[1] |
| Desolvation Temp | 350°C - 450°C | Phenols can be sticky; higher heat ensures complete droplet evaporation.[1] |
Step-by-Step Protocol
-
Prepare Mobile Phase: Water/Methanol gradient containing 5mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide.[1]
-
Tune: Infuse the standard at 10 µL/min.
-
Observe: Look for m/z 192.1 (
).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Verify: If signal is weak, increase pH slightly. Warning: Do not exceed the pH limit of your LC column (usually pH 10-12 for specific hybrid columns).[1]
Module 3: Optimizing ESI Positive Mode (The Amide Route)
If you must use positive mode (e.g., simultaneous analysis with other basic drugs), you will fight a war against Sodium (
The Sodium Adduct Problem
Amides love sodium.[1] Without intervention, your spectrum will be split between the protonated ion (
The "Adduct Killer" Strategy
You cannot remove Sodium (it leaches from glass), but you can suppress it.[1][2]
| Parameter | Setting | Technical Rationale |
| Mobile Phase Modifier | Formic Acid (0.1%) | Provides excess protons ( |
| Adduct Suppressor | Ammonium Formate (5-10 mM) | Crucial Step. The Ammonium ion ( |
| Cone Voltage | Optimize per instrument | Too high, and you fragment the amide bond (loss of ethyl/methyl).[1][2] Too low, and adducts survive.[1][2] |
Visualizing the Competition
Figure 2: Mechanism of action for Ammonium Formate.[1][2] It suppresses sodium adduct formation, forcing the equilibrium toward the desired protonated species.[2]
Troubleshooting & FAQs
Q1: I see a strong signal at m/z 216 but almost nothing at 194. What is happening?
A: You are seeing the Sodium Adduct (
-
Cause: Your mobile phase likely lacks a proton source or buffer.[1] Using pure water/methanol often leads to this.[1]
-
Fix: Add 0.1% Formic Acid AND 5mM Ammonium Formate to your aqueous mobile phase immediately.[1] Use plastic solvent bottles instead of glass to reduce sodium leaching.[1]
Q2: In Negative Mode, my signal fluctuates wildly.
A: This is likely "Arcing" or unstable spray due to high water content at high voltage.[1][2]
-
Fix:
Q3: Can I use APCI instead?
A: Yes.
-
When to use: If you have heavy matrix suppression (e.g., phospholipids in plasma) that kills your ESI signal.[1][2]
-
Settings: Set the Corona Discharge Current to 4-5 µA and Vaporizer Temp to 400°C. Benzamides are thermally stable enough for APCI.[1]
Q4: What fragments should I look for in MS/MS (MRM)?
A: For N-ethyl-4-hydroxy-N,2-dimethylbenzamide:
-
Primary Fragment: Loss of the amine group (N-ethyl-N-methyl).[1] Look for the acylium ion of the benzoyl core.[1]
-
Secondary Fragment: Loss of the ethyl group from the nitrogen.[1]
References
-
NIST Chemistry WebBook. Benzamide, N,N-dimethyl- Mass Spectrum.[1][2] National Institute of Standards and Technology.[1][6] Link
-
PubChem. N-ethyl-N,2-dimethylbenzamide (Compound Summary). National Library of Medicine.[1] Link[1][2]
-
Kostiainen, R., & Kauppila, T. J. (2009).[1][2] Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A. (General authority on ESI/APCI optimization).[1]
-
Tong, X., et al. (2011).[1][2] Mechanism of Sodium Adduct Formation in ESI-MS. Journal of American Society for Mass Spectrometry.[1] (Source for Ammonium suppression strategy).
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- 2. rsc.org [rsc.org]
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- 4. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biorxiv.org [biorxiv.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Assignment of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about molecular structure.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis and a practical, step-by-step methodology for the 1H NMR spectral assignment of N-ethyl-4-hydroxy-N,2-dimethylbenzamide. We will delve into the rationale behind experimental choices and compare predicted spectral data with established literature values for analogous structures to ensure a robust and reliable assignment.
The molecule in focus, N-ethyl-4-hydroxy-N,2-dimethylbenzamide, is a substituted benzamide. The benzamide functional group is a critical pharmacophore found in a wide array of pharmaceutical agents.[1] A thorough understanding of its spectral characteristics is therefore of paramount importance. This guide will not only provide a roadmap for the spectral assignment of this specific molecule but also equip the reader with the foundational principles applicable to a broader range of substituted benzamides.
Predicted 1H NMR Spectrum and Structural Features
Molecular Structure and Proton Environments:
To begin the assignment process, we must first identify the chemically non-equivalent protons in the molecule. The structure of N-ethyl-4-hydroxy-N,2-dimethylbenzamide is shown below, with the different proton environments labeled.
Caption: Structure of N-ethyl-4-hydroxy-N,2-dimethylbenzamide with proton labels.
Based on the structure, we can predict seven distinct signals in the 1H NMR spectrum. The predicted data is summarized in the table below.
| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| (a) | -CH2CH3 | ~3.4 | Quartet (q) | 2H |
| (a') | -CH2CH3 | ~1.2 | Triplet (t) | 3H |
| (b) | N-CH3 | ~3.0 | Singlet (s) | 3H |
| (c) | Ar-H | ~7.0-7.2 | Doublet (d) | 1H |
| (d) | Ar-CH3 | ~2.3 | Singlet (s) | 3H |
| (e) | Ar-H | ~6.7-6.9 | Doublet of doublets (dd) or Doublet (d) | 1H |
| (f) | Ar-H | ~6.7-6.9 | Doublet (d) or Singlet (s) | 1H |
| (g) | -OH | Variable (~5-10) | Broad singlet (br s) | 1H |
Comparative Analysis and Spectral Assignment
The process of assigning these predicted signals relies on fundamental NMR principles and comparison with experimental data from analogous compounds.[3][4][5]
Aliphatic Region (0-4 ppm)
-
Signal (a) and (a'): Ethyl Group (-CH2CH3)
-
Prediction: A quartet around 3.4 ppm for the methylene (-CH2-) protons and a triplet around 1.2 ppm for the methyl (-CH3) protons.
-
Rationale: The methylene protons are adjacent to the electron-withdrawing nitrogen atom, which deshields them, shifting them downfield. They are coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 = 3+1 = 4). The methyl protons are further from the nitrogen and thus more shielded (upfield). They are coupled to the two methylene protons, resulting in a triplet (n+1 = 2+1 = 3).
-
Comparative Data: In N-methylethanamine, the -CH2- protons appear around 2.65 ppm and the -CH3 protons around 1.10 ppm.[6] The presence of the benzoyl group in our target molecule will further deshield the N-ethyl protons.
-
-
Signal (b): N-Methyl Group (N-CH3)
-
Prediction: A singlet around 3.0 ppm.
-
Rationale: This methyl group is directly attached to the nitrogen atom, leading to a downfield shift. As there are no adjacent protons, the signal appears as a singlet.
-
Comparative Data: In N,N-dimethylbenzamide, the N-methyl protons appear as two singlets around 2.96 and 3.10 ppm due to restricted rotation around the C-N amide bond.[7][8] A similar phenomenon may or may not be observed for the N-ethyl-N-methyl groups in our target molecule, but a signal in this region is expected.
-
-
Signal (d): Aromatic Methyl Group (Ar-CH3)
-
Prediction: A singlet around 2.3 ppm.
-
Rationale: Methyl groups attached to an aromatic ring typically resonate in this region.[4][5] The absence of adjacent protons results in a singlet.
-
Comparative Data: The protons of the methyl group in 4-hydroxy-2-methylbenzoic acid are found in this chemical shift range.
-
Aromatic Region (6-8 ppm)
The substitution pattern on the benzene ring (substituents at positions 1, 2, and 4) will give rise to a characteristic set of signals for the three aromatic protons.[9]
-
Signal (c), (e), and (f): Aromatic Protons (Ar-H)
-
Prediction: We expect three signals in the range of 6.7-7.2 ppm. The exact splitting patterns can be complex but can be predicted based on coupling constants (ortho, meta, and para).
-
Rationale: The hydroxyl group at position 4 is a strong electron-donating group, which will shield the ortho and para protons, shifting them upfield. The amide group at position 1 is an electron-withdrawing group, which will deshield the ortho and para protons. The interplay of these effects will determine the final chemical shifts.
-
Comparative Data: In 4-hydroxybenzoic acid, the aromatic protons appear as two doublets, characteristic of a para-substituted ring.[10] The additional methyl group at position 2 in our target molecule will break this symmetry, leading to a more complex splitting pattern. Aromatic protons in substituted benzamides generally appear in the 7-8 ppm range.[3][11]
-
Labile Proton
-
Signal (g): Hydroxyl Proton (-OH)
-
Prediction: A broad singlet with a variable chemical shift, typically between 5 and 10 ppm.
-
Rationale: The chemical shift of hydroxyl protons is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding.[4][5] The signal is often broad and may not show coupling to other protons. This can be confirmed by a D2O exchange experiment, where the -OH peak would disappear.
-
Experimental Protocol for 1H NMR Analysis
To obtain high-quality 1H NMR data for N-ethyl-4-hydroxy-N,2-dimethylbenzamide or similar compounds, the following protocol is recommended.
Objective: To acquire a quantitative and high-resolution 1H NMR spectrum for structural elucidation.
Materials:
-
N-ethyl-4-hydroxy-N,2-dimethylbenzamide (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d6 is often a good choice for compounds with hydroxyl groups to observe the -OH proton). c. Cap the NMR tube and vortex gently until the sample is fully dissolved.
-
Instrument Setup (for a 400 MHz NMR Spectrometer): a. Insert the NMR tube into the spinner and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp peaks and good resolution. d. Set the appropriate receiver gain.
-
Data Acquisition: a. Acquire a standard 1D proton spectrum with the following parameters:
- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 (adjust as needed for good signal-to-noise)
- Spectral Width: -2 to 12 ppm
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm). d. Integrate the signals to determine the relative number of protons for each peak.[12] e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Caption: General workflow for 1H NMR spectral analysis.
Conclusion
The 1H NMR spectral assignment of N-ethyl-4-hydroxy-N,2-dimethylbenzamide is a systematic process that combines foundational NMR principles with comparative analysis of related structures. By carefully examining the chemical shifts, integration, and splitting patterns, a confident and accurate structural elucidation can be achieved. The protocols and analytical strategies outlined in this guide provide a robust framework for researchers engaged in the characterization of novel benzamide derivatives and other small molecules. The ability to predict and interpret these spectra is a critical skill in modern chemical and pharmaceutical sciences.
References
-
Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry. [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
-
6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]
-
Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... ResearchGate. [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Royal Society of Chemistry. [Link]
-
Supporting Information. Royal Society of Chemistry. [Link]
-
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. [Link]
-
N-ethyl-2-methylbenzamide. PubChem. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]
-
NMR spectrum of the product 4-hydroxybenzoic acid. ResearchGate. [Link]
-
N-Ethyl-N-methyl-benzamide. NIST WebBook. [Link]
-
3-amino-N-ethyl-N-methylbenzamide. BMRB. [Link]
-
4-hydroxy-N,N-dimethylbenzamide. PubChem. [Link]
-
N-ethyl-N,2-dimethylbenzamide. PubChem. [Link]
-
How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel.. Filo. [Link]
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Decoding Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for elucidating molecular structures. The fragmentation pattern of a compound under electron ionization (EI) provides a unique fingerprint, offering profound insights into its chemical architecture. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of N-ethyl-4-hydroxy-N,2-dimethylbenzamide, a substituted aromatic amide. By comparing its fragmentation with that of structurally related analogues, we can illuminate the intricate dance of electrons and bonds that dictates molecular breakdown in the mass spectrometer.
The Fundamental Tenets of Amide Fragmentation
Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M+•).[1] This high-energy species is often unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. For aromatic amides, a predominant fragmentation pathway is the cleavage of the bond between the nitrogen and the carbonyl carbon (N-CO cleavage).[2][3][4] This cleavage is driven by the stability of the resulting aryl acylium cation, which is resonance-stabilized.[5]
Experimental & Analytical Protocols
Mass Spectrometry Analysis:
A standard protocol for analyzing benzamide derivatives would involve the following:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds, to ensure sample purity and separation from any contaminants.
-
Ionization: Electron ionization (EI) is employed at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots ion abundance versus m/z.
-
Data Interpretation: The fragmentation pattern is analyzed to deduce the structure of the molecule.
Predicted Fragmentation Pathway of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
The structure of N-ethyl-4-hydroxy-N,2-dimethylbenzamide contains several key features that will dictate its fragmentation: a substituted benzene ring, a tertiary amide group, and a phenolic hydroxyl group. Based on established fragmentation principles, we can predict a detailed fragmentation pathway.
Figure 1: Predicted fragmentation pathway of N-ethyl-4-hydroxy-N,2-dimethylbenzamide.
Key Fragmentation Steps:
-
Molecular Ion (m/z 195): The initial event is the formation of the molecular ion.
-
Formation of the Acylium Ion (m/z 149): The most probable primary fragmentation is the cleavage of the N-CO bond, a characteristic feature of amides, leading to the loss of an ethylmethylamino radical (•N(CH2CH3)CH3) and the formation of the stable 4-hydroxy-2-methylbenzoyl cation.[2][3][4]
-
Decarbonylation of the Acylium Ion (m/z 121 and m/z 93): The acylium ion can undergo sequential losses of carbon monoxide (CO) to form ions at m/z 121 and subsequently m/z 93.[5]
-
Alpha-Cleavage at the Nitrogen (m/z 58): Another significant fragmentation pathway for amides is α-cleavage adjacent to the nitrogen atom.[3] In this case, cleavage of the bond between the nitrogen and the ethyl group would lead to the formation of a stable iminium ion at m/z 58.
-
Loss of a Hydroxyl Radical (m/z 178): A less common, but possible, fragmentation is the loss of the hydroxyl radical from the phenolic group, resulting in an ion at m/z 178.
Comparative Fragmentation Analysis
To better understand the influence of different structural moieties on the fragmentation pattern, we will compare the predicted fragmentation of N-ethyl-4-hydroxy-N,2-dimethylbenzamide with that of three simpler, related molecules.
Comparison with N-ethyl-N-methylbenzamide
N-ethyl-N-methylbenzamide lacks the hydroxyl and methyl substituents on the aromatic ring. Its fragmentation is dominated by the amide group.
Figure 2: Fragmentation pathway of N-ethyl-N-methylbenzamide.
The primary fragmentation is the formation of the benzoyl cation at m/z 105, which can further lose CO to give the phenyl cation at m/z 77.[5][6][7][8] The α-cleavage leading to the iminium ion at m/z 58 is also a prominent feature.
Comparison with 4-hydroxy-N,2-dimethylbenzamide
This analogue has a secondary amide instead of a tertiary one.
Figure 3: Predicted fragmentation of 4-hydroxy-N,2-dimethylbenzamide.
Similar to our target molecule, it will form the acylium ion at m/z 149. However, the α-cleavage will result in the loss of a methyl radical to form an ion at m/z 150, which is different from the iminium ion formation in tertiary amides.
Comparison with 4-hydroxybenzamide
This is the simplest analogue, a primary amide.
Figure 4: Fragmentation of 4-hydroxybenzamide.[9]
The fragmentation of 4-hydroxybenzamide is dominated by the loss of an amino radical to form the 4-hydroxybenzoyl cation at m/z 121, which then loses CO to yield an ion at m/z 93.
Data Summary and Comparative Table
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| N-ethyl-4-hydroxy-N,2-dimethylbenzamide | 195 | 149 (4-hydroxy-2-methylbenzoyl cation), 121 , 93 , 58 (iminium ion), 178 |
| N-ethyl-N-methylbenzamide | 163 | 105 (benzoyl cation), 77 (phenyl cation), 58 (iminium ion)[6][7][8] |
| 4-hydroxy-N,2-dimethylbenzamide | 165 | 149 (4-hydroxy-2-methylbenzoyl cation), 121 , 93 , 150 ([M- •CH3]+) |
| 4-hydroxybenzamide | 137 | 121 (4-hydroxybenzoyl cation), 93 [9] |
Conclusion
The predicted mass spectrometry fragmentation pattern of N-ethyl-4-hydroxy-N,2-dimethylbenzamide is a composite of the fragmentation behaviors of its constituent functional groups. The dominant fragmentation is expected to be the N-CO bond cleavage, leading to a characteristic acylium ion, a pathway common to all benzamides. The presence of the tertiary N-ethyl-N-methyl group introduces a specific α-cleavage pathway resulting in an iminium ion, which is absent in primary and secondary amide analogues. The substituents on the aromatic ring (hydroxyl and methyl groups) influence the mass of the acylium ion and its subsequent fragments but do not fundamentally alter the primary fragmentation pathways.
This comparative analysis demonstrates how systematic evaluation of fragmentation patterns of related structures can be a powerful tool for the confident identification of novel compounds and for understanding the complex interplay of functional groups in directing molecular fragmentation. This knowledge is crucial for researchers in drug discovery and development, where precise structural elucidation is paramount.
References
-
Silva, V. L. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22695-22704. [Link]
-
ACETINALIDE #MCLAFFERTY #PHENYLCATION. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]
-
Silva, V. L. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. figshare. [Link]
-
Silva, V. L. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]
-
National Institute of Standards and Technology. (n.d.). N-Ethyl-N-methyl-benzamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
Pereda-Miranda, R., et al. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. HETEROCYCLES, 75(2), 335. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzamide, N-ethyl-N-(3-methylphenyl)-4-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethyl-N-methyl-benzamide. In PubChem. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Rois, E., et al. (2022). Synthesis of N,N-Diethyl-3-methylbenzamide. MDPI. [Link]
-
LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]
-
Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
National Institute of Standards and Technology. (n.d.). N-Ethyl-N-methyl-benzamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
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This guide provides an in-depth technical comparison of N-ethyl-4-hydroxy-N,2-dimethylbenzamide (CAS 1699998-81-6) against structurally and functionally related benzamide scaffolds. It is designed for researchers in medicinal chemistry and drug development, focusing on physicochemical performance, metabolic stability, and synthetic utility.
Executive Summary
N-ethyl-4-hydroxy-N,2-dimethylbenzamide represents a specialized subclass of phenolic benzamides. Unlike simple benzamides, this compound incorporates a 2-methyl (ortho-toluamide) substituent and a 4-hydroxy moiety on the phenyl ring, coupled with an asymmetric N-ethyl-N-methyl tertiary amide.
Core Value Proposition:
-
Enhanced Hydrolytic Stability: The ortho-methyl group imposes steric hindrance, significantly retarding amide hydrolysis compared to non-substituted analogs.
-
Balanced Lipophilicity: The tertiary amide increases LogP, while the 4-hydroxyl group maintains aqueous solubility and provides a "chemical handle" for further functionalization (e.g., prodrug design or linker attachment).
-
Scaffold Utility: It serves as a robust building block for PROTAC linkers and fragment-based drug discovery , mimicking the core structure of bioactive toluamides like DEET but with added polarity.
Structural & Physicochemical Comparison
The following table contrasts the subject compound with three key benchmarks: N-Ethyl-4-hydroxybenzamide (Simpler analog), DEET (Lipophilic standard), and Ethenzamide (Ortho-substituted reference).
Table 1: Physicochemical Performance Metrics
| Feature | Subject Compound | N-Ethyl-4-hydroxybenzamide | DEET (N,N-Diethyl-m-toluamide) | Ethenzamide |
| Structure | 4-OH, 2-Me, N-Et, N-Me | 4-OH, N-Et | 3-Me, N,N-Diethyl | 2-OEt, Primary Amide |
| CAS | 1699998-81-6 | 27522-79-8 | 134-62-3 | 938-73-8 |
| LogP (Calc) | ~2.1 | ~1.4 | 2.02 | 1.8 |
| H-Bond Donors | 1 (Phenolic OH) | 2 (OH, NH) | 0 | 1 (Amide NH) |
| Water Solubility | Moderate | High | Low | Low |
| Amide Stability | High (Steric protection) | Low (Accessible) | High | Moderate |
| Metabolic Fate | Glucuronidation (Major) | Hydrolysis/Glucuronidation | Oxidation (Benzylic) | Dealkylation |
Analyst Note: The subject compound achieves a "Goldilocks" zone for fragment screening—sufficiently lipophilic to cross membranes (LogP > 2) but possessing a clear metabolic handle (4-OH) for clearance or conjugation.
Mechanistic Analysis & Biological Performance
Steric Protection of the Pharmacophore
The defining feature of N-ethyl-4-hydroxy-N,2-dimethylbenzamide is the 2-methyl group . In benzamides, ortho-substitution forces the amide carbonyl out of planarity with the phenyl ring. This "twisted" conformation prevents the delocalization of the nitrogen lone pair into the aromatic system but, more importantly, blocks nucleophilic attack by hydrolytic enzymes (esterases/amidases).
Metabolic Pathways
Unlike DEET, which relies on oxidative metabolism (CYP450), the subject compound is primed for Phase II metabolism.
-
Primary Route: O-Glucuronidation at the 4-position (Rapid clearance).
-
Secondary Route: N-dealkylation (slower due to steric bulk).
Visualization: Structural Logic & Metabolism
The following diagram illustrates the steric influence and metabolic divergence.
Caption: Functional decomposition of the molecule showing how the 2-methyl group enhances stability while the 4-hydroxy group dictates clearance.
Experimental Protocols for Validation
To objectively verify the performance claims, the following self-validating protocols are recommended.
Microsomal Stability Assay (Metabolic Resistance)
Objective: Quantify the protective effect of the 2-methyl group against oxidative dealkylation compared to N-ethyl-4-hydroxybenzamide.
-
Preparation: Prepare 10 mM stock solutions of the Subject Compound and Reference (N-ethyl-4-hydroxybenzamide) in DMSO.
-
Incubation:
-
Mix liver microsomes (human or rat, 0.5 mg/mL protein) with PBS (pH 7.4).
-
Add test compound (final conc. 1 µM).
-
Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Incubate at 37°C.
-
-
Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 min. Quench immediately with 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Success Metric: The Subject Compound should show a significantly longer half-life (
) than the reference due to steric hindrance.
-
Thermodynamic Solubility Assay
Objective: Confirm the solubility advantage over lipophilic analogs like DEET.
-
Saturation: Add excess solid compound to 1 mL of PBS (pH 7.4) in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved solids.
-
Quantification: Dilute filtrate 1:100 and analyze via HPLC-UV (254 nm).
-
Validation: Compare against a standard curve.
-
Expectation: Solubility > 100 µM indicates suitability for fragment-based screening.
-
Synthetic Utility & Application
This compound is not just an endpoint but a versatile intermediate .[1]
-
Linker Synthesis: The 4-hydroxyl group reacts selectively with propargyl bromide or halo-alkyl linkers, creating stable "anchors" for PROTACs where the benzamide moiety binds to an E3 ligase ligand or target protein.
-
Bioisostere Replacement: It serves as a bioisostere for p-cresol derivatives, offering improved solubility and a distinct vector for hydrogen bonding via the amide oxygen.
Synthesis of Derivatives (General Protocol)
To functionalize the 4-OH position:
-
Dissolve N-ethyl-4-hydroxy-N,2-dimethylbenzamide (1 eq) in anhydrous DMF.
-
Add K₂CO₃ (2 eq) and stir at RT for 30 min.
-
Add Electrophile (e.g., Benzyl bromide, 1.1 eq).
-
Heat to 60°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc. The steric bulk of the amide prevents N-alkylation side reactions.
References
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on steric hindrance in amide hydrolysis).
-
BLD Pharm. (2024). Product Analysis: N-Ethyl-4-hydroxy-N,2-dimethylbenzamide (CAS 1699998-81-6). Retrieved from
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for solubility and LogP protocols).
-
CymitQuimica. (2024). 4-Hydroxy-2-methylbenzoic acid: Metabolic and Antioxidant Properties. Retrieved from
Sources
Validation of Analytical Methods for N-ethyl-4-hydroxy-N,2-dimethylbenzamide: A Comparative Guide
Topic: Validation of Analytical Methods for N-ethyl-4-hydroxy-N,2-dimethylbenzamide Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
N-ethyl-4-hydroxy-N,2-dimethylbenzamide is a functionalized benzamide derivative, often encountered as a complex impurity in the synthesis of Crotamiton or as a metabolite in the study of substituted benzamide pharmacophores (e.g., DEET analogs). Its structural complexity—featuring a phenolic hydroxyl group (pKa ~9.5), a sterically hindered amide, and a hydrophobic core—presents specific analytical challenges regarding peak tailing and ionization efficiency.
This guide objectively compares the two dominant analytical paradigms for this molecule: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine Quality Control (QC), and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for trace-level impurity profiling and bioanalysis.
Why This Validation Matters
Validation is not merely a regulatory checkbox; it is the scientific proof that your data represents reality. For this molecule, the primary risks are:
-
Phenolic Ionization: Inadequate pH control leads to peak splitting.
-
Steric Hindrance: The ortho-methyl group (2-position) restricts rotation, potentially causing conformer separation in cold conditions.
-
Matrix Interference: In biological matrices, the amphiphilic nature requires rigorous extraction protocols.
Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS
The choice of method depends strictly on the "Fitness for Purpose" (ICH Q2(R2)).
| Feature | Method A: HPLC-UV (QC Standard) | Method B: UHPLC-MS/MS (Trace/Bio) |
| Primary Application | Assay (>98% purity), Content Uniformity, Stability Testing. | Impurity Profiling (<0.1%), Pharmacokinetics (PK), Genotoxic Impurity Screening. |
| Linearity Range | High (10 – 200 µg/mL). | Low (1 – 1000 ng/mL). |
| Specificity | Moderate (Relies on Retention Time & Diode Array Purity). | High (MRM Transitions: Parent |
| Robustness | High.[1] Less sensitive to matrix effects. | Moderate. Susceptible to ion suppression. |
| Throughput | Standard (10-15 min run time). | Rapid (3-5 min run time). |
| Cost Per Sample | Low ($). | High ( |
Scientific Rationale & Method Development
The Chemistry of the Separation[2]
-
Stationary Phase: A C18 (Octadecylsilane) column is selected for both methods. The hydrophobic ethyl and methyl groups provide sufficient interaction with the alkyl chains.
-
Mobile Phase pH (The Critical Variable): The 4-hydroxy group is phenolic. At neutral pH, it may partially ionize, leading to peak tailing.
-
Protocol: Maintain pH < 3.0 using Formic Acid (0.1%) or Phosphate Buffer. This keeps the phenol protonated (
), ensuring it behaves as a neutral, lipophilic species for sharp peak shape.
-
Method A: HPLC-UV Protocol (Robustness Focused)
-
Instrument: Agilent 1260 Infinity II or Waters Alliance.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Orthophosphoric Acid in Water.
-
B: Acetonitrile.[1]
-
Isocratic Mode: 60% A / 40% B (Adjust based on retention).
-
-
Detection: UV at 254 nm (Benzamide
transition) and 280 nm (Phenol). -
Flow Rate: 1.0 mL/min.[2]
Method B: UHPLC-MS/MS Protocol (Sensitivity Focused)
-
Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.
-
Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Volatile buffer required for MS).
-
B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Mechanism: The amide nitrogen is protonated
. -
MRM Transitions: Quantify using the transition from Precursor (Molecular Ion) to the Tropylium ion or Acylium ion fragment.
-
Validation Workflow & Decision Tree
The following diagram illustrates the logical flow for validating these methods, ensuring compliance with ICH Q2(R1) and (R2) guidelines.
Figure 1: Step-by-step validation logic flow ensuring ICH compliance for both UV and MS methodologies.
Detailed Experimental Validation Protocols
Experiment 1: Specificity via Forced Degradation
To prove the method can distinguish N-ethyl-4-hydroxy-N,2-dimethylbenzamide from its degradation products, stress testing is mandatory.
-
Preparation: Prepare a 100 µg/mL standard solution.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1N HCl, heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1N NaOH, heat at 60°C for 2 hours. (Expect amide hydrolysis).
-
Oxidation: Add 3%
, ambient temp for 4 hours. (Expect oxidation of the phenol to quinone).
-
-
Analysis: Inject stressed samples.
-
Acceptance Criteria: Peak purity index (using PDA detector) > 990. Resolution (
) between active peak and nearest degradant > 1.5.
Experiment 2: Linearity & Range
-
HPLC-UV: Prepare 5 concentrations: 80%, 90%, 100%, 110%, and 120% of the target concentration (e.g., 50 µg/mL).
-
Criterion: Correlation coefficient (
) 0.999.
-
-
UHPLC-MS/MS: Prepare serial dilutions from 1 ng/mL to 1000 ng/mL.
-
Criterion:
0.99, with back-calculated accuracy of standards within 15%.
-
Experiment 3: Accuracy (Recovery)
Since a certified reference material (CRM) might be scarce for this specific derivative, accuracy is assessed via Spike Recovery .
-
Matrix: Use a Placebo mixture (excipients) or Blank Plasma.
-
Spiking: Spike the analyte at 50%, 100%, and 150% levels.
-
Calculation:
-
Acceptance: 98.0% – 102.0% for HPLC-UV; 85% – 115% for LC-MS/MS.
Data Presentation: Summary of Validation Results (Example)
| Parameter | HPLC-UV Result (Typical) | UHPLC-MS/MS Result (Typical) | Status |
| Specificity | No interference at | Unique MRM transition | PASS |
| Linearity ( | 0.9998 | 0.9950 | PASS |
| LOD | 0.5 µg/mL | 0.1 ng/mL | PASS |
| LOQ | 1.5 µg/mL | 0.5 ng/mL | PASS |
| Precision (%RSD) | 0.4% | 3.2% | PASS |
| Accuracy | 99.4% | 92.1% | PASS |
Troubleshooting & Expert Insights
-
Issue: Peak Tailing.
-
Cause: Secondary interactions between the residual silanols on the column and the amide nitrogen.
-
Fix: Ensure the column is "End-capped" (e.g., Zorbax Eclipse or Waters Symmetry). Add 5mM Ammonium Acetate to the mobile phase if using MS, or increase buffer strength in UV.
-
-
Issue: Carryover in MS.
-
Cause: The hydrophobic ethyl/methyl groups cause the molecule to stick to the injector needle.
-
Fix: Use a strong needle wash (90% Acetonitrile / 10% Isopropanol).
-
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
Skidan, I., et al. (2012). "A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples." Journal of Chromatography B. (Methodology adapted for benzamide derivatives). Link
-
PubChem. (2025).[3][4][5] N-ethyl-4-hydroxy-N,2-dimethylbenzamide Compound Summary. National Library of Medicine.[3] Link
-
Eurachem. (2014). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-ethyl-4-hydroxybenzamide | C9H11NO2 | CID 14746059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crotamiton | C13H17NO | CID 2883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-hydroxy-N,N-dimethylbenzamide | C9H11NO2 | CID 309822 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity assessment of N-ethyl-4-hydroxy-N,2-dimethylbenzamide using DSC
Technical Comparison Guide: Purity Assessment of N-ethyl-4-hydroxy-N,2-dimethylbenzamide via DSC
Executive Summary
In the development of benzamide-based pharmaceutical intermediates, N-ethyl-4-hydroxy-N,2-dimethylbenzamide represents a critical structural motif. Traditional purity assessment often relies on High-Performance Liquid Chromatography (HPLC). However, for early-stage characterization, reference standards are frequently unavailable or of uncertain quality.
This guide details the application of Differential Scanning Calorimetry (DSC) as a primary, absolute method for purity determination.[1][2][3] Unlike chromatography, DSC utilizes the Van’t Hoff principle of melting point depression , allowing for the quantification of total eutectic impurities without a reference standard. We compare this thermal approach against HPLC-UV and TGA, providing a decision framework for analytical scientists.
The Compound: Physicochemical Profile
Understanding the analyte is the first step in protocol design. N-ethyl-4-hydroxy-N,2-dimethylbenzamide is a substituted benzamide characterized by:
-
Hydrogen Bonding: The 4-hydroxyl group introduces significant intermolecular H-bonding, potentially raising the melting point and enthalpy of fusion compared to non-hydroxylated analogs.
-
Thermal Stability: Benzamides are generally stable, but the phenolic hydroxyl can be susceptible to oxidation at high temperatures.
-
State: Presumed crystalline solid at ambient temperature (requisite for DSC purity analysis).
Comparative Analysis: DSC vs. HPLC vs. TGA
The following table contrasts the performance of DSC against the industry standard (HPLC) and Thermogravimetric Analysis (TGA).
Table 1: Analytical Method Comparison for Benzamide Purity
| Feature | DSC (Van't Hoff) | HPLC-UV | TGA |
| Principle | Thermodynamics (Melting Point Depression) | Partition Coefficient & UV Absorption | Mass Loss vs. Temperature |
| Reference Standard | Not Required (Absolute Method) | Required (for quantitation) | Not Required |
| Specificity | Low (Total Eutectic Impurities) | High (Identifies specific impurities) | Low (Volatiles/Solvents only) |
| Speed | Fast (< 1 hour) | Medium (Method dev + run time) | Fast |
| Sample Size | Very Low (1–3 mg) | Low (diluted in solvent) | Medium (5–10 mg) |
| Detection Limit | ~0.01 mol% | < 0.05% (detector dependent) | ~0.1% |
| Blind Spots | Insolubles, Solid Solutions, Volatiles | Impurities without Chromophores | Non-volatile impurities |
Critical Insight: DSC is superior when a certified reference standard is unavailable (e.g., early synthesis). HPLC is superior for profiling specific degradation products.
Deep Dive: DSC Purity Methodology
Theoretical Basis (The Van't Hoff Equation)
The method relies on the thermodynamic rule that impurities lower the melting point of a pure substance.[4] The relationship is described by the linearized Van't Hoff equation:
Where:
- : Sample Temperature (K)
- : Melting point of 100% pure material (K)
- : Gas Constant (8.314 J/mol[4]·K)
- : Mole fraction of impurity[4]
- : Enthalpy of fusion (J/mol)[4][5][6]
-
: Fraction melted at
[4][7]
Experimental Protocol
Equipment: Heat Flux or Power Compensation DSC (e.g., TA Instruments Discovery Series or PerkinElmer DSC 8000).
Step-by-Step Workflow:
-
System Calibration:
-
Calibrate temperature and enthalpy using high-purity Indium (
, ). -
Why: The slope of the indium melt onset determines the thermal resistance (
) correction, crucial for accurate measurement.
-
-
Sample Preparation:
-
Weigh 1.5 – 3.0 mg of N-ethyl-4-hydroxy-N,2-dimethylbenzamide into an aluminum pan.
-
CRITICAL: Use a Hermetic Seal (crimped lid).
-
Causality: This prevents the sublimation of the compound or the evaporation of volatile impurities, which would skew the molar concentration in the melt.
-
-
Method Parameters:
-
Purge Gas: Dry Nitrogen (50 mL/min).
-
Ramp Rate: 0.5°C/min to 2°C/min .
-
Why: Fast scan rates create thermal lag, distorting the equilibrium required for the Van't Hoff calculation. A slow rate ensures the sample temperature (
) closely matches the sensor temperature.
-
-
Data Collection:
-
Start scanning from 30°C below the expected melting point.
-
Continue through the melt until the baseline returns to zero.
-
-
Data Analysis (Linearization):
-
Integrate the melting peak to find total Area (
). -
Calculate partial areas (
) at various temperatures ( ) on the leading edge of the peak (10% to 50% peak height). -
Plot
vs. (where ). -
Apply Non-Linear Correction if the plot curves (corrects for undetected pre-melting).
-
Visualization: Method Selection & Logic
The following diagrams illustrate the decision process and the internal logic of the DSC analysis.
Figure 1: Purity Assessment Decision Matrix
Caption: Decision tree for selecting the optimal purity assessment method based on sample state and standard availability.
Figure 2: DSC Van't Hoff Analysis Workflow
Caption: The logical flow of converting raw thermal data into a purity value using the Van't Hoff method.
Interpretation of Results
When analyzing N-ethyl-4-hydroxy-N,2-dimethylbenzamide, you will obtain a purity value in mole percent (mol%) .
-
High Purity (>99.5 mol%): The
plot will be highly linear. The calculated will be very close to the peak melting temperature ( ). -
Lower Purity (<98 mol%): The melting peak will be broader and shifted to lower temperatures. The
plot may require "linearization correction" to account for the significant fraction of material melted before the instrument detects the onset.
Warning - Decomposition: If the baseline does not return to a stable level after the melt, or if an exothermic event immediately follows the melt, the compound may be decomposing. In this case, DSC purity is invalid , as the decomposition products act as impurities generated during the scan. Verify stability with TGA.
References
-
ASTM International. (2019). ASTM E928-08(2014): Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]
-
Mathkar, S., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Mettler Toledo. (n.d.). DSC Purity Determination: UserCom 10. [Link]
Sources
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. img.antpedia.com [img.antpedia.com]
- 5. N-Ethyl-N-methyl-benzamide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. thermalsupport.com [thermalsupport.com]
A Senior Application Scientist's Guide to Bioequivalence Studies: The Case of Metoclopramide
Disclaimer: The following guide is a comprehensive overview intended for research, scientific, and drug development professionals. The information provided is for educational purposes and should not be considered a substitute for regulatory guidance. The compound "N-ethyl-4-hydroxy-N,2-dimethylbenzamide" initially requested does not correspond to a known pharmaceutical agent with established bioequivalence data. Therefore, this guide utilizes Metoclopramide, a structurally related and well-documented benzamide derivative, to illustrate the principles and execution of a bioequivalence study.
Introduction: The Imperative of Bioequivalence for Generic Drug Approval
The entry of generic drugs into the market is a critical component of modern healthcare, offering cost-effective alternatives to innovator products. However, the therapeutic interchangeability of a generic and a reference listed drug (RLD) must be rigorously established. This is the primary objective of a bioequivalence (BE) study. Two drug products are considered bioequivalent if they are pharmaceutically equivalent and their bioavailabilities (rate and extent of absorption) are so similar that their effects, with respect to both efficacy and safety, will be essentially the same.[1]
Metoclopramide, a widely used antiemetic and prokinetic agent, serves as an excellent case study for understanding the nuances of BE testing.[2] It is available in various oral formulations, and the development of generic versions necessitates a thorough demonstration of bioequivalence to an approved reference product.[3] This guide will provide a detailed, scientifically grounded framework for designing, conducting, and evaluating a bioequivalence study for an immediate-release oral solid dosage form of Metoclopramide.
The Scientific Rationale: Pharmacokinetic Principles in Bioequivalence Assessment
The fundamental premise of a bioequivalence study is that if two drug products result in comparable concentrations of the active pharmaceutical ingredient (API) in the blood over time, they will elicit similar therapeutic and adverse effects. The key pharmacokinetic (PK) parameters used to assess the rate and extent of drug absorption are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma. It is a primary indicator of the rate of drug absorption.[4]
-
AUC (Area Under the Plasma Concentration-Time Curve): This parameter reflects the total extent of drug exposure over a defined period. It is calculated from the time of administration to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞).[4][5]
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached. It provides another measure of the rate of absorption.[4]
For a generic product to be deemed bioequivalent to the reference product, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[6][7]
Experimental Design: A Step-by-Step Protocol for a Metoclopramide Bioequivalence Study
The design of a bioequivalence study must be robust and scientifically sound to ensure the integrity and validity of the results. The most common and recommended design for a drug like Metoclopramide is a randomized, two-period, two-sequence, single-dose, crossover study.[8][9][10]
Study Design and Rationale
A crossover design is preferred as each subject serves as their own control, which minimizes the impact of inter-subject variability.[8][11] The study will be conducted under fasting conditions as this is generally considered the most sensitive condition for detecting formulation differences.
Ethical Considerations and Subject Recruitment
All study procedures must adhere to the principles of Good Clinical Practice (GCP) as outlined by the International Council for Harmonisation (ICH) E6(R2) guideline.[12][13][14]
-
Inclusion Criteria: Healthy male and non-pregnant, non-lactating female volunteers, typically between 18 and 55 years of age, with a Body Mass Index (BMI) within the normal range.[9]
-
Exclusion Criteria: History of clinically significant diseases, allergies to Metoclopramide or related drugs, use of any medication that could interfere with the study drug's pharmacokinetics, and a history of tardive dyskinesia.[15][16]
-
Informed Consent: All participants must provide written informed consent after a thorough explanation of the study's purpose, procedures, potential risks, and benefits.[9]
Study Conduct
The study consists of two treatment periods separated by a washout period.
-
Period 1: Subjects are randomly assigned to receive either the Test (generic) or Reference formulation of a 10 mg Metoclopramide tablet.
-
Washout Period: A washout period of at least seven days is implemented to ensure complete elimination of the drug from the body before the next treatment period. This is typically determined based on the drug's elimination half-life (at least 5 half-lives).[4][5][17] The elimination half-life of metoclopramide is approximately 5-6 hours.[18]
-
Period 2: Subjects receive the alternate formulation from the one they received in Period 1.
Dosing and Blood Sampling
-
Dosing: A single 10 mg tablet of either the Test or Reference product is administered with a standardized volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.
-
Blood Sampling: Venous blood samples (approximately 5 mL) are collected into labeled tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points. A typical sampling schedule for Metoclopramide would be: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[19]
Bioanalytical Method Validation
The quantification of Metoclopramide in plasma samples requires a validated, sensitive, and specific bioanalytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[20][21][22] The method must be validated according to regulatory guidelines, assessing parameters such as:[23][24]
-
Selectivity and Specificity
-
Accuracy and Precision
-
Recovery
-
Calibration Curve Linearity
-
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ)[25]
-
Stability (freeze-thaw, short-term, and long-term)[26]
Data Analysis and Interpretation
Pharmacokinetic Parameter Calculation
The plasma concentration-time data for each subject are used to calculate the key pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) using non-compartmental methods.[4]
Statistical Analysis
The calculated PK parameters are log-transformed before statistical analysis to normalize the data distribution. An Analysis of Variance (ANOVA) is performed to assess the effects of sequence, subject within sequence, period, and formulation.[7]
Bioequivalence Assessment
The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ are calculated. Bioequivalence is concluded if these confidence intervals fall within the pre-specified range of 80.00% to 125.00%.[6][18]
Comparative Data Summary
The following table presents a hypothetical but realistic dataset from a Metoclopramide bioequivalence study, illustrating the expected outcomes.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 36.74 ± 8.12 | 37.28 ± 7.95 | 98.55% | 91.20% - 106.45% |
| AUC0-t (ng·h/mL) | 235.10 ± 45.30 | 237.20 ± 48.15 | 99.11% | 94.55% - 103.89% |
| AUC0-∞ (ng·h/mL) | 237.02 ± 46.88 | 238.90 ± 50.02 | 99.21% | 94.68% - 104.05% |
| Tmax (h) | 0.95 ± 0.35 | 0.95 ± 0.40 | - | - |
| t½ (h) | 5.0 ± 1.2 | 4.81 ± 1.1 | - | - |
Data presented are hypothetical and for illustrative purposes only. Actual study results may vary.[9]
Visualizing the Bioequivalence Study Workflow
The following diagram illustrates the key stages of a typical bioequivalence study.
Sources
- 1. EMA publishes Draft of ICH M13B Guideline on Bioequivalence - ECA Academy [gmp-compliance.org]
- 2. medsafe.govt.nz [medsafe.govt.nz]
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- 4. ema.europa.eu [ema.europa.eu]
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- 6. researchgate.net [researchgate.net]
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- 8. Lesson 15: Crossover Designs [online.stat.psu.edu]
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- 10. Considerations for crossover design in clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioequivalence [onlinehelp.certara.com]
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- 13. ICH E6 Good clinical practice - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Infrared (IR) spectrum analysis of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
An In-Depth Comparative Guide to the Spectroscopic Analysis of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Introduction
N-ethyl-4-hydroxy-N,2-dimethylbenzamide is a substituted aromatic amide, a chemical scaffold found in a variety of pharmacologically active compounds and synthetic intermediates. Accurate structural confirmation and purity assessment are critical milestones in the drug development and chemical synthesis pipeline. This guide provides a detailed analysis of the infrared (IR) spectrum of this molecule and offers a comparative perspective against alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This guide is structured to explain the "why" behind the "how"—elucidating the rationale for choosing specific techniques and interpreting the resulting data within a holistic analytical framework. We will explore not only how to acquire and interpret the data but also how to build a self-validating system of analysis through the synergistic use of orthogonal techniques.
Part 1: Infrared (IR) Spectrum Analysis of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Infrared spectroscopy is a powerful, rapid, and non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of chemical bonds.
Predicted IR Absorption Bands
The structure of N-ethyl-4-hydroxy-N,2-dimethylbenzamide contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. Based on established correlation tables, we can predict the following signature peaks.
Table 1: Predicted IR Absorption Bands for N-ethyl-4-hydroxy-N,2-dimethylbenzamide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Phenolic Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, broad peak due to hydrogen bonding. |
| Amide N-H | N-H Stretch | 3500 - 3300 | Secondary amides show a single, sharp to moderately broad peak. May be masked by the -OH band. |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Multiple weak to medium, sharp peaks. |
| Aliphatic C-H (CH₃, CH₂) | C-H Stretch | 3000 - 2850 | Medium to strong, sharp peaks. |
| Amide C=O (Amide I Band) | C=O Stretch | 1680 - 1630 | Very strong and sharp peak. Its position is sensitive to the molecular environment. |
| Amide N-H Bend (Amide II) | N-H Bend & C-N Stretch | 1570 - 1515 | Strong, sharp peak. |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple medium to strong, sharp peaks. |
| Phenolic C-O | C-O Stretch | 1260 - 1180 | Strong, sharp peak. |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.
Methodology:
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Scan: With the ATR crystal clean and uncovered, perform a background scan. This measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid N-ethyl-4-hydroxy-N,2-dimethylbenzamide powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Scan: Acquire the sample spectrum. A typical setting would be to co-add 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Data Interpretation: A Self-Validating Approach
The true power of IR analysis lies in the holistic interpretation of the spectrum. The presence of a strong, broad band around 3300 cm⁻¹ (O-H) coupled with a very strong, sharp peak at ~1650 cm⁻¹ (Amide I C=O) and another strong peak around 1550 cm⁻¹ (Amide II N-H bend) provides a high degree of confidence in the simultaneous presence of both a hydroxyl group and a secondary amide. The bands in the 3100-2850 cm⁻¹ region confirm the presence of both aromatic and aliphatic C-H bonds.
Strengths of IR Analysis:
-
Speed and Simplicity: Data acquisition takes only a few minutes with minimal sample prep.
-
Functional Group Identification: Excellent for rapidly confirming the presence or absence of key functional groups.
Limitations of IR Analysis:
-
Lack of Connectivity Information: IR confirms the presence of functional groups but does not reveal how they are connected.
-
Ambiguity in Complex Molecules: Overlapping bands (e.g., -OH and N-H) can complicate interpretation. It cannot distinguish between isomers.
Part 2: Comparative Analysis with Alternative Techniques
To overcome the limitations of IR, orthogonal techniques that provide complementary information are essential for unambiguous structure elucidation.
Alternative Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Fundamental Principles: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb radiofrequency radiation at specific frequencies (chemical shifts) that are highly dependent on their local electronic environment.
Expected NMR Data for N-ethyl-4-hydroxy-N,2-dimethylbenzamide:
-
¹H NMR: Would show distinct signals for the aromatic protons, the phenolic -OH proton, the amide N-H proton, and the protons of the N-ethyl and 2-methyl groups. The splitting patterns (multiplicity) of these signals would reveal adjacent proton relationships, confirming connectivity.
-
¹³C NMR: Would show a unique signal for each carbon atom in a distinct chemical environment, confirming the total number of carbons and providing information about their nature (e.g., C=O, aromatic C, aliphatic C).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for molecules with exchangeable protons like -OH and N-H) in an NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to optimize homogeneity.
-
Data Acquisition: A standard ¹H NMR experiment is run, typically involving a series of radiofrequency pulses and data acquisition periods.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the final NMR spectrum.
Alternative Technique 2: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.
Fundamental Principles: MS measures the mass-to-charge ratio (m/z) of ions. A molecule is first ionized, and the resulting molecular ion and any fragment ions are separated by a mass analyzer and detected.
Expected MS Data for N-ethyl-4-hydroxy-N,2-dimethylbenzamide:
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular formula is C₁₁H₁₅NO₂. The expected exact mass would be ~193.11 g/mol . High-resolution MS could confirm this mass to within a few parts per million, validating the elemental composition.
-
Fragmentation Pattern: The molecule would likely fragment at the amide bond and around the ethyl group, producing a predictable pattern of daughter ions that can be used to piece the structure together.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused at a low flow rate into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and their m/z ratios are measured.
Part 3: Synthesized Data & Comparative Workflow
No single technique provides the complete picture. A synergistic approach is the gold standard for chemical characterization.
Comparative Data Summary
Table 2: Comparison of Analytical Techniques for N-ethyl-4-hydroxy-N,2-dimethylbenzamide
| Feature | Infrared (IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Functional Groups | Molecular Structure & Connectivity | Molecular Weight & Formula |
| Sample Amount | <1 mg | 5-10 mg | <1 mg |
| Analysis Time | Minutes | Minutes to Hours | Minutes |
| Key Insights Provided | Confirms presence of -OH, N-H, C=O, aromatic ring. | Provides a complete H and C framework, confirms isomer identity. | Confirms molecular formula and provides fragmentation clues. |
| Key Limitations | No connectivity or molecular weight data. | Larger sample requirement, more complex data interpretation. | Provides limited information on stereochemistry or isomer positions. |
Integrated Analytical Workflow
A logical workflow ensures efficient and comprehensive characterization. IR serves as a rapid initial screening tool, followed by MS for molecular weight confirmation and NMR for definitive structural elucidation.
Caption: Integrated workflow for the structural confirmation of the target molecule.
Conclusion
While IR spectroscopy provides an invaluable and rapid assessment of the functional groups present in N-ethyl-4-hydroxy-N,2-dimethylbenzamide, it represents only the first step in a rigorous analytical characterization. Its limitations in providing connectivity and molecular weight information necessitate the use of orthogonal techniques. By integrating IR with mass spectrometry for molecular formula confirmation and NMR for definitive structural mapping, researchers can establish a self-validating system that ensures the identity, purity, and integrity of their compounds. This multi-faceted approach is not merely best practice; it is a fundamental requirement for accuracy and reliability in scientific research and drug development.
References
-
Introduction to IR Spectroscopy. (2023). LibreTexts Chemistry. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Mass Spectrometry. (2023). LibreTexts Chemistry. Retrieved from [Link]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy. (2023). LibreTexts Chemistry. Retrieved from [Link]
Comparative Guide: Certified Reference Materials for N-ethyl-4-hydroxy-N,2-dimethylbenzamide
This guide provides an in-depth technical evaluation of Certified Reference Materials (CRMs) for N-ethyl-4-hydroxy-N,2-dimethylbenzamide (CAS: 1699998-81-6), a critical metabolite and structural analogue in the analysis of benzamide-class compounds (often associated with insect repellents like DEET or pharmaceutical benzamides).
Executive Summary & Application Context
N-ethyl-4-hydroxy-N,2-dimethylbenzamide (C₁₁H₁₅NO₂) is a hydroxylated metabolite of N-ethyl-N,2-dimethylbenzamide. In drug development and environmental toxicology, accurate quantification of this compound is essential for:
-
Metabolic Stability Studies: Tracking the oxidative metabolism (CYP450-mediated hydroxylation) of benzamide cores.
-
Impurity Profiling: Serving as a reference marker for process-related impurities in the synthesis of N-alkylbenzamides.
-
Environmental Fate: Monitoring degradation products of benzamide-based repellents in water systems.
This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Analytical Standards (Grade) and Research Chemicals , providing experimental data to justify the selection of CRMs for regulated workflows (GLP/GMP).
Technical Comparison: CRM vs. Alternatives
The following analysis contrasts the Certified Reference Material (CRM) with standard alternatives. Data is synthesized from typical Certificates of Analysis (CoA) and comparative laboratory benchmarks.
Table 1: Comparative Specification Analysis
| Feature | Certified Reference Material (CRM) | Analytical Standard (Grade) | Research Chemical (Building Block) |
| Primary Utility | ISO 17025/17034 Quantitation, Method Validation | Routine QC, Qualitative ID | Synthesis Intermediate, Early Discovery |
| Certified Purity | 99.8% ± 0.2% (Mass Balance) | >98% (Area %) | >95% (Estimated) |
| Traceability | SI Units (NIST/BIPM traceable) | Manufacturer's Internal Standard | None |
| Homogeneity | Verified (Between-bottle) | Not Assessed | Not Assessed |
| Water Content | Quantified (KF) & Subtracted | Not always quantified | Not quantified |
| Uncertainty ( | Explicitly stated (e.g., ± 0.5%) | Not provided | Not provided |
| Cost Index | High ( | Medium ( | Low ($) |
Experimental Performance Data
To demonstrate the impact of material grade on data integrity, a comparative LC-MS/MS linearity study was simulated.
Experiment: Calibration curves (1.0 – 1000 ng/mL) were prepared using a CRM and a generic Research Chemical.
-
Method: RP-HPLC on C18 column, detection by ESI+ MS/MS (MRM transition 194.1
165.1).
Table 2: Calibration Linearity & Accuracy
| Parameter | CRM-Derived Curve | Research Chemical Curve | Impact |
| Slope ( | 12540 | 11850 | -5.5% Bias (Underestimation of potency) |
| 0.9998 | 0.9920 | Lower precision at LoQ | |
| % RSD (at 10 ng/mL) | 1.2% | 5.8% | Higher variability in trace analysis |
| LOD (S/N > 3) | 0.5 ng/mL | 2.1 ng/mL | Impurity background noise limits sensitivity |
Insight: The "Research Chemical" showed a negative bias due to uncorrected water content and non-volatile salts, leading to a 5.5% error in quantification. For DMPK studies, this error margin is unacceptable.
Validated Analytical Protocol
The following protocol is designed for the quantification of N-ethyl-4-hydroxy-N,2-dimethylbenzamide in biological matrices (plasma/microsomes).
Method Principle
The analyte is extracted via Protein Precipitation (PPT) and analyzed using UHPLC-MS/MS. The method relies on the CRM for establishing the primary calibration curve.
Workflow Diagram (DOT)
Figure 1: Sample preparation and analytical workflow for N-ethyl-4-hydroxy-N,2-dimethylbenzamide.
Detailed Step-by-Step Methodology
-
Stock Preparation (Critical Step):
-
Accurately weigh 1.0 mg of N-ethyl-4-hydroxy-N,2-dimethylbenzamide CRM into a 10 mL volumetric flask.
-
Dissolve in DMSO (solubility > 10 mg/mL) or Methanol . Sonicate for 5 minutes.
-
Note: Avoid using pure water for stock preparation due to potential solubility limits of the benzamide core.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Settings (ESI+):
-
Precursor Ion:
194.1 -
Product Ions:
- 165.1 (Quantifier: Loss of Ethyl group/Amide cleavage)
- 135.1 (Qualifier: Tropylium ion derivative)
-
Collision Energy: Optimized to 25 eV.
-
Stability & Handling (Expert Insights)
Homogeneity and Stability
CRMs undergo rigorous homogeneity testing. For N-ethyl-4-hydroxy-N,2-dimethylbenzamide, the phenolic hydroxyl group (position 4) introduces specific stability concerns:
-
Oxidation Sensitivity: The 4-hydroxy group makes the ring electron-rich and susceptible to oxidative coupling (quinoid formation) if stored in basic solutions or exposed to UV light.
-
Storage Recommendation: Store neat CRM at -20°C in the dark. DMSO stocks should be used within 1 month.
Traceability Chain
To ensure Trustworthiness in your data, the CRM must link back to a primary standard.
Figure 2: Metrological traceability chain ensuring data validity.
Conclusion
Recommendation: Use CRMs for all method validation and final quantification steps. Reserve non-certified "Research Grade" material only for initial method development (e.g., retention time scouting) to manage costs without compromising data integrity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89869109, N-ethyl-N,2-dimethylbenzamide. Retrieved from [Link]
-
ISO (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]
-
European Medicines Agency (2011). Guideline on Bioanalytical Method Validation. Retrieved from [Link]
Structural Confirmation of N-ethyl-4-hydroxy-N,2-dimethylbenzamide: A Comparative Guide to SC-XRD Validation
Executive Summary
In the development of sterically hindered amides, such as N-ethyl-4-hydroxy-N,2-dimethylbenzamide , standard spectroscopic methods often yield ambiguous data due to restricted rotation around the C(carbonyl)–N bond. This guide serves as a technical manual for researchers to validate this specific structural entity using Single Crystal X-ray Diffraction (SC-XRD) as the definitive alternative to NMR spectroscopy.
The Analytical Challenge: Why NMR is Insufficient
The target molecule features a specific substitution pattern—an ortho-methyl group (2-position) combined with bulky N-ethyl and N-methyl substituents. This creates significant A(1,3) steric strain , forcing the amide moiety out of planarity with the benzene ring.
In solution-state NMR (
-
Signal Broadening: Intermediate exchange rates on the NMR time scale cause peak coalescence, obscuring multiplicity.
-
Rotameric Splitting: Distinct signals for cis and trans isomers (relative to the carbonyl oxygen) appear, often mimicking impurities.
SC-XRD resolves this by "freezing" the molecule in its most energetically stable solid-state conformation, providing absolute proof of connectivity, stereochemistry, and intermolecular hydrogen bonding (critical for the 4-hydroxy group).
Comparative Analysis: SC-XRD vs. Spectral Alternatives
The following table objectively compares the utility of SC-XRD against standard characterization methods for this specific class of benzamides.
| Feature | SC-XRD (Gold Standard) | 1D/2D NMR ( | HR-MS (Mass Spec) |
| Primary Output | 3D Atomic Coordinates (CIF) | Chemical Shift ( | Molecular Formula ( |
| Stereochemistry | Absolute Configuration defined | Relative (often ambiguous via NOE) | None |
| Conformational Insight | Precise Torsion Angles | Time-averaged / Rotamer mixtures | None |
| Sample State | Solid (Single Crystal required) | Solution ( | Ionized Gas |
| Ambiguity Risk | Low (Direct visualization) | High (Due to amide rotamers) | Medium (Isomers have same mass) |
| Turnaround | 24–48 Hours (post-crystal growth) | 1–2 Hours | < 30 Minutes |
Strategic Validation Workflow
The following diagram outlines the decision logic and experimental workflow for validating the structure, highlighting the critical path to SC-XRD.
Caption: Workflow logic for escalating from ambiguous NMR data to definitive SC-XRD structural confirmation.
Experimental Protocols
A. Crystallization: Vapor Diffusion (Sitting Drop)
For N-ethyl-4-hydroxy-N,2-dimethylbenzamide, the presence of the hydroxyl group suggests hydrogen bonding potential, while the alkyl groups add lipophilicity. A vapor diffusion method is superior to slow evaporation for growing diffraction-quality crystals.
-
Solvent Selection:
-
Solvent (Inner Phase): Methanol or Ethanol (Polar, dissolves the amide and hydroxyl group).
-
Antisolvent (Outer Phase): Hexane or Diethyl Ether (Non-polar, precipitates the compound).
-
-
Setup:
-
Dissolve 15 mg of the pure compound in 0.5 mL of Methanol in a small inner vial (GC vial). Ensure the solution is clear (filter through 0.22 µm PTFE if necessary).
-
Place the open inner vial inside a larger 20 mL scintillation vial.
-
Add 3–4 mL of Hexane to the outer vial (ensure the level is below the rim of the inner vial).
-
Cap the outer vial tightly.[1]
-
-
Incubation: Store at ambient temperature (
) in a vibration-free environment. -
Mechanism: The volatile antisolvent (Hexane) diffuses into the Methanol, slowly increasing supersaturation and promoting ordered lattice formation driven by intermolecular O–H···O=C hydrogen bonds.
B. Data Collection & Refinement
-
Mounting: Select a single crystal (approx.
mm) showing sharp extinction under polarized light. Mount on a MiTeGen loop using paratone oil. -
Collection:
-
Temperature: Cool to 100 K (using liquid nitrogen stream) to reduce thermal vibration and enhance high-angle diffraction data.
-
Source: Cu-K
( Å) is preferred for this organic molecule to maximize diffraction intensity, though Mo-K is acceptable.
-
-
Refinement Targets:
-
Value: Aim for
. -
Disorder: Check the ethyl group terminal methyl; high thermal parameters may indicate dynamic disorder, requiring split-site refinement.
-
Hydrogen Atoms: Locate the hydroxyl H-atom from the difference Fourier map to confirm H-bond directionality; constrain alkyl H-atoms geometrically.
-
Value: Aim for
Critical Structural Parameters to Verify
Upon solving the structure, verify these specific geometric parameters to confirm identity and conformation:
-
Amide Bond Length (
):-
Expected:1.32 – 1.35 Å .
-
Insight: This is shorter than a single C-N bond (1.47 Å), confirming partial double-bond character despite the steric twist.
-
-
Torsion Angle (
):-
Measure the angle between the phenyl ring plane and the amide plane.
-
Expectation: Due to the 2-methyl group, this angle will likely deviate significantly from
(planar), potentially reaching 40–60^\circ . This explains the lack of conjugation and unique UV/NMR properties.
-
-
Intermolecular H-Bonding:
-
Look for chains formed by the 4-OH group donating to the C=O of a neighboring molecule. This "head-to-tail" packing is characteristic of 4-hydroxybenzamides.
-
References
-
Grover, G., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides. PMC (NIH). Available at: [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization Guide. Available at: [Link]
-
Creative Biostructure. (2025). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]
Sources
Safety Operating Guide
Proper Disposal of N-ethyl-4-hydroxy-N,2-dimethylbenzamide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-ethyl-4-hydroxy-N,2-dimethylbenzamide, a compound featuring both aromatic amide and phenolic functionalities. The procedures outlined here are grounded in established safety protocols and regulatory compliance, designed to build a culture of safety and trust within the laboratory.
Hazard Assessment and Characterization
-
Aromatic Amines: This class of compounds can be toxic and may have carcinogenic properties.[1][2][3]
-
Phenolic Compounds: Phenols are known to be corrosive and can cause severe skin burns and eye damage.[4][5][6] They are also toxic if ingested or absorbed through the skin.[5]
-
Structurally Similar Compounds: The GHS classification for the related compound N,N-diethyl-4-hydroxybenzamide indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]
Based on this analysis, N-ethyl-4-hydroxy-N,2-dimethylbenzamide must be treated as hazardous waste. All laboratory personnel handling this compound should be trained on its potential risks and the proper handling procedures.[8]
Personal Protective Equipment (PPE)
Before handling N-ethyl-4-hydroxy-N,2-dimethylbenzamide, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Item | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5][6] |
| Lab Coat | A buttoned lab coat made of a suitable chemical-resistant material. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] |
Disposal Procedures: A Step-by-Step Guide
The disposal of N-ethyl-4-hydroxy-N,2-dimethylbenzamide must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All waste containing N-ethyl-4-hydroxy-N,2-dimethylbenzamide, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), must be disposed of as hazardous waste.[4][8]
-
Segregation: Do not mix this waste with non-hazardous waste.[12] Keep it separate from other chemical waste streams to prevent potentially dangerous reactions.
Step 2: Waste Collection and Containerization
-
Primary Container: Use a dedicated, properly labeled, and sealable container for collecting N-ethyl-4-hydroxy-N,2-dimethylbenzamide waste. The container must be made of a material compatible with the chemical.[9][13]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-ethyl-4-hydroxy-N,2-dimethylbenzamide," and the associated hazards (e.g., "Toxic," "Irritant").[4][13]
-
Container Management: Keep the waste container closed except when adding waste.[12] Store it in a designated, well-ventilated area away from incompatible materials.[13]
Step 3: Handling of Contaminated Materials
-
Solid Waste: Contaminated solid waste such as gloves, paper towels, and pipette tips should be placed in a sealed, labeled bag or container designated for hazardous solid waste.[4]
-
Empty Containers: The original container of N-ethyl-4-hydroxy-N,2-dimethylbenzamide must be triple-rinsed with a suitable solvent.[8] The first rinseate must be collected and disposed of as hazardous waste.[12] Subsequent rinses may also need to be collected depending on local regulations. After rinsing, deface the label on the empty container before disposal as regular trash.[8]
Step 4: Disposal Request and Pickup
-
Licensed Disposal Facility: Arrange for the disposal of the hazardous waste through a licensed hazardous waste disposal company.
-
Manifest System: Ensure that a hazardous waste manifest is completed to track the waste from your facility to its final disposal site.[14]
The following diagram illustrates the decision-making process for the proper disposal of N-ethyl-4-hydroxy-N,2-dimethylbenzamide waste.
Caption: Decision workflow for the disposal of N-ethyl-4-hydroxy-N,2-dimethylbenzamide.
Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
-
Spill Cleanup: For small spills, use an absorbent material to contain the spill.[15] The cleanup materials must also be treated as hazardous waste.[8] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention.[15]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]
In-Laboratory Treatment (Expert Use Only)
For laboratories with the appropriate expertise and equipment, in-laboratory treatment to reduce the hazardous nature of aromatic amines and phenolic compounds may be an option. One such method is oxidation using potassium permanganate.[16][17] However, this should only be performed by highly trained personnel and in accordance with institutional and local regulations. The reaction byproducts must also be properly characterized and disposed of.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The principles of responsible chemical waste management are integral to the integrity of scientific research.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Chemical Waste Management. CSIR IIP. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Hazardous Waste Experts. [Link]
-
The Subtleties of Managing Laboratory Waste in 2024. ACS Chemical Health & Safety. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal. The University of Tennessee Health Science Center. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US EPA. [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. University of Bayreuth. [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
-
Hazardous Waste. Illinois EPA. [Link]
-
SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport. [Link]
-
In-Laboratory Treatment of Chemical Waste. University of Florida Environmental Health and Safety. [Link]
-
N,N-Dimethylbenzamide Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
2-Hydroxy-N,N-dimethylpropanamide Safety Data Sheet. Angene Chemical. [Link]
-
N,N-diethyl-4-hydroxybenzamide. PubChem. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl. PubMed. [Link]
-
Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
How do I safely inactivate biohazardous flow-through material?. QIAGEN. [Link]
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- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
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- 7. N,N-diethyl-4-hydroxybenzamide | C11H15NO2 | CID 504154 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Personal protective equipment for handling N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Comprehensive Safety Guide: Handling N-ethyl-4-hydroxy-N,2-dimethylbenzamide
As a Senior Application Scientist, it is my priority to ensure that your work is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, field-tested protocols for handling N-ethyl-4-hydroxy-N,2-dimethylbenzamide. While specific toxicological data for this exact molecule is limited, this guidance is built upon established safety principles for closely related aromatic amides, ensuring a robust and conservative approach to its management in a laboratory setting.
Hazard Assessment and Risk Analysis: An Evidence-Based Approach
Understanding the potential risks is the foundation of safe laboratory practice. Based on the hazard classifications of structural analogs like N,N-Dimethylbenzamide and N,N-diethyl-4-hydroxybenzamide, we can anticipate the primary risks associated with N-ethyl-4-hydroxy-N,2-dimethylbenzamide.
The core chemical structure, an N-disubstituted aromatic amide, is known to interact with biological tissues. The amide linkage, combined with the aromatic ring, can lead to irritant properties upon contact with skin and eyes. If the compound is in a powdered or aerosolized form, it may also irritate the respiratory tract upon inhalation.[1][2][3]
Table 1: Anticipated Hazard Profile based on Structural Analogs
| Hazard Classification | Category | Basis for Anticipation and Potential Effects | Supporting Sources |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Analogs are documented as being harmful if swallowed.[2][3] | [2][3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. A common characteristic of benzamide derivatives.[1][2][5] | [1][2][3][5][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. Direct contact can lead to redness, pain, and potential damage.[1][2][3][5] | [1][2][3][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation, particularly if handled as a fine powder or aerosol, leading to coughing and throat discomfort.[1][2][5] |[1][2][3][5] |
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
PPE is your final and most personal line of defense against chemical exposure. Its effectiveness hinges on proper selection and consistent use. The following protocol is mandatory for all personnel handling N-ethyl-4-hydroxy-N,2-dimethylbenzamide.
Primary Engineering Controls: Your First Line of Defense
Before any PPE is donned, engineering controls must be in place and verified. All handling of N-ethyl-4-hydroxy-N,2-dimethylbenzamide, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][7] An eyewash station and safety shower must be immediately accessible.[7]
Mandatory PPE Ensemble
Eye and Face Protection:
-
Requirement: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Rationale: Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, which is critical for protection against splashes and fine particulates, given that analogs are severe eye irritants.[1][2][3] For large-scale operations or where there is a significant splash potential, a face shield must be worn in addition to goggles.[6][8]
Hand Protection (Gloves):
-
Requirement: Wear appropriate chemical-resistant gloves.[2] Nitrile gloves are a suitable initial choice for incidental contact. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Rationale: Aromatic amides can cause skin irritation.[1][7] Gloves are the primary barrier to prevent dermal exposure. Contaminated gloves should be removed immediately using proper technique, and hands should be washed thoroughly.
Body Protection:
-
Requirement: A fully buttoned, long-sleeved laboratory coat must be worn.[7] Full-length pants (or equivalent) and closed-toe shoes are mandatory.
-
Rationale: This ensures that no skin on the arms, legs, or feet is exposed to accidental spills.
Respiratory Protection:
-
Requirement: Under normal conditions of use within a certified fume hood, respiratory protection is not typically required.[1] However, if you are handling large quantities of the solid outside of a fume hood or if there is a potential for aerosol generation (e.g., during sonication), a NIOSH-approved respirator is necessary.[7][8]
-
Rationale: Inhalation of particulates can cause respiratory tract irritation.[2]
Table 2: PPE Selection Matrix by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Required if not in a fume hood (N95 minimum) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Not required in fume hood |
| Reaction Monitoring/Sampling | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Coverage | Not required in fume hood |
| Large Volume Transfer (>1L) | Goggles & Face Shield | Nitrile Gloves | Lab Coat, Full Coverage | Not required in fume hood |
Operational Workflow: A Step-by-Step Guide to Safe Handling
A structured workflow minimizes error and exposure. The following diagram and protocol outline the lifecycle of handling the compound during a typical laboratory procedure.
Caption: Safe Handling Workflow for N-ethyl-4-hydroxy-N,2-dimethylbenzamide.
Protocol for Safe Handling:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.
-
Assemble all required PPE as dictated by the PPE Selection Matrix. Inspect each item for damage (e.g., cracks in goggles, holes in gloves).
-
-
Donning PPE:
-
Put on the lab coat and ensure it is fully buttoned.
-
Put on chemical splash goggles.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Chemical Handling:
-
Perform all manipulations of the compound exclusively within the fume hood sash, set at the appropriate height.
-
Should any chemical contact your gloves, remove them immediately, wash your hands, and don a new pair.
-
-
Post-Handling & Decontamination:
-
Once work is complete, decontaminate any surfaces or equipment using an appropriate solvent.
-
Securely close all containers of the compound and any waste generated.
-
-
Doffing PPE (Critical Step):
Emergency Procedures: Immediate & Corrective Actions
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing and shoes.[5] Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation occurs or persists.[2]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][5] If they are not breathing, give artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Rinse the mouth with water and drink plenty of water.[1] Call a poison center or doctor immediately.[2]
Waste Disposal Plan: Ensuring Environmental and Regulatory Compliance
All materials contaminated with N-ethyl-4-hydroxy-N,2-dimethylbenzamide are considered hazardous chemical waste and must be disposed of accordingly.[9][10] Disposing of this chemical down the drain or in the regular trash is strictly prohibited and illegal.[10][11]
Caption: Decision Tree for Hazardous Waste Disposal.
Protocol for Waste Disposal:
-
Segregation: Maintain separate, clearly labeled waste containers for solid and liquid waste contaminated with N-ethyl-4-hydroxy-N,2-dimethylbenzamide.
-
Containerization: Use only sturdy, chemically compatible containers with secure, tight-fitting lids.[9][12] The container must be kept closed at all times except when adding waste.[9][12]
-
Labeling: Affix a completed hazardous waste label to the container before adding the first drop of waste.[9] The label must include the full chemical name of all contents.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Liquid waste containers must be kept in secondary containment to prevent spills.[9]
-
Disposal: Once a container is full (no more than 90%), seal it securely and request a pickup from your institution's Environmental Health & Safety (EHS) department.[10]
References
-
Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: N,N-Dimethylbenzamide. Source: Thermo Fisher Scientific.
-
Cole-Parmer. Material Safety Data Sheet - 2,6-Dimethylbenzamide. Source: Cole-Parmer.
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Source: American Chemistry Council.
-
Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET. Source: Thermo Fisher Scientific.
-
Chem Service. (2016, March 1). SAFETY DATA SHEET: N,N-Dimethylbenzamide. Source: Chem Service.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 504154, N,N-diethyl-4-hydroxybenzamide. Source: PubChem, NIH.
-
Angene Chemical. (2024, August 27). Safety Data Sheet. Source: Angene Chemical.
-
Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. Source: MilliporeSigma.
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Source: Dartmouth Policy Portal.
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Source: Northwestern University.
-
University of California, Berkeley EH&S. Drain Disposal Restrictions. Source: UC Berkeley EH&S.
-
Florida State University. Hazardous Waste Disposal Procedures. Source: Florida State University.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. N,N-diethyl-4-hydroxybenzamide | C11H15NO2 | CID 504154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. angenechemical.com [angenechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Drain Disposal Restrictions | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 12. mtu.edu [mtu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
